Ethyl 2-(2-aminothiazol-5-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQWKNSZPGYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352068 | |
| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62557-32-8 | |
| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate (CAS: 62557-32-8)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in medicinal chemistry and pharmaceutical development. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and its role in the synthesis of bioactive molecules.
Core Properties and Specifications
This compound is a solid organic compound featuring a 2-aminothiazole heterocyclic core, which is a prevalent scaffold in many pharmaceutical agents.[1] Its structure, containing both an amino group and an ethyl ester, makes it a versatile building block for further chemical modifications.[2]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 62557-32-8 | |
| Molecular Formula | C₇H₁₀N₂O₂S | |
| Molecular Weight | 186.23 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 318.5 °C at 760 mmHg | [3] |
| Density | 1.295 g/cm³ | [3] |
| Flash Point | 146.4 °C | [3] |
| InChI Key | JAZQWKNSZPGYPK-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the compound. While detailed spectra are proprietary to specific suppliers, typical characterization data includes:
| Spectroscopy | Data Type | Description |
| ¹H NMR | Spectrum | Data available from suppliers like ChemicalBook for the related isomer, ethyl 2-amino-4-thiazoleacetate, which can provide a reference for expected chemical shifts.[4] |
| ¹³C NMR | Spectrum | Spectral data may be available from commercial suppliers upon request. |
| IR Spectroscopy | Spectrum | Expected to show characteristic peaks for N-H (amine), C=O (ester), and C=N (thiazole ring) stretches. |
| Mass Spectrometry | Spectrum | Provides confirmation of the molecular weight (186.23). |
Synthesis and Reactivity
This compound is typically synthesized via the Hantzsch thiazole synthesis or a variation thereof. This classic method involves the condensation reaction between an α-haloketone or α-haloester and a thiourea or thioamide.
General Synthesis Pathway
The logical workflow for a common synthesis route is depicted below. The process involves the reaction of an appropriate α-bromo ester with thiourea, leading to the formation of the 2-aminothiazole ring system.
References
Physical and chemical properties of Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physical characteristics, and its significant role in the development of targeted cancer therapies, particularly as a precursor to Aurora kinase inhibitors.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a core aminothiazole ring. Distinguishing it from its structural isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate, is crucial for its application in targeted synthesis.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 62557-32-8[1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S[1][4] |
| Molecular Weight | 186.23 g/mol [1][4] |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate[5] |
| InChI | InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)[5] |
| InChIKey | JAZQWKNSZPGYPK-UHFFFAOYSA-N[5] |
| SMILES | CCOC(=O)CC1=CN=C(S1)N[3] |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical Form | Solid[2][5] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2][5] |
Synthesis and Spectroscopic Analysis
The synthesis of aminothiazole derivatives like this compound generally follows the principles of the Hantzsch thiazole synthesis. While a specific, detailed protocol for this exact isomer is not widely published, related syntheses involve the condensation of a halogenated carbonyl compound with a source of thiourea. For instance, the synthesis of related compounds has been achieved by reacting α-haloketones or esters with thiourea.[7][8][9]
General Synthetic Workflow:
Spectroscopic methods are essential for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the acetate methylene protons, a singlet for the thiazole ring proton, and a broad singlet for the amine protons. The spectrum of the 4-yl isomer can be used for comparison.[10]
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group would be expected.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the ester, and vibrations associated with the thiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Role in Drug Development: Aurora Kinase Inhibition
This compound is a crucial building block for the synthesis of a class of potent and selective Aurora kinase inhibitors.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[11][12]
The overexpression and aberrant activity of Aurora kinases are frequently observed in a wide range of human cancers, leading to genomic instability and promoting tumorigenesis.[11][13] This makes them attractive targets for cancer therapy.
Aurora Kinase Signaling Pathway and the Impact of Inhibition:
The diagram below illustrates the central role of Aurora kinases in mitosis and the consequences of their inhibition, a therapeutic strategy enabled by molecules derived from this compound.
Inhibition of Aurora A kinase typically leads to defects in mitotic spindle assembly, resulting in mitotic arrest and subsequent apoptosis.[14] Inhibition of Aurora B kinase disrupts chromosome alignment and the spindle assembly checkpoint, leading to endoreduplication (DNA replication without cell division), polyploidy, and ultimately, cell death.[14] The development of small molecule inhibitors, many of which utilize the aminothiazole scaffold derived from this compound, is a promising strategy in oncology.[11][15] These inhibitors can also affect downstream signaling pathways, such as those involving p53 and MYCN, further contributing to their anti-cancer effects.[14][15][16]
Experimental Protocols
Detailed and validated experimental protocols are critical for the successful synthesis and analysis of this compound. The following sections provide generalized methodologies based on common practices for similar compounds.
4.1. General Synthesis Protocol (Hantzsch Thiazole Synthesis)
This protocol is a general representation and requires optimization for specific substrates and scales.
-
Reaction Setup: A solution of an appropriate α-halo-γ-ketoester in a suitable solvent (e.g., ethanol, acetonitrile) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Thiourea: Thiourea is added to the solution. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
4.2. Analytical HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[17]
Workflow for HPLC Method Development:
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its value as a key intermediate in the synthesis of Aurora kinase inhibitors underscores its importance in the pursuit of novel cancer therapeutics. This guide has provided a detailed summary of its chemical and physical properties, general synthetic and analytical approaches, and its biological context. Further research to fully elucidate the specific physical constants and to develop optimized, scalable synthetic protocols will be invaluable to the scientific community.
References
- 1. This compound | 62557-32-8 [chemicalbook.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 62557-32-8|this compound|BLD Pharm [bldpharm.com]
- 4. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 62557-32-8 [sigmaaldrich.com]
- 6. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7 [sigmaaldrich.com]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. rupress.org [rupress.org]
- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 15. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Aurora Kinase a Downregulates Cell Proliferation and Angiogenesis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. znaturforsch.com [znaturforsch.com]
Ethyl 2-(2-aminothiazol-5-yl)acetate molecular structure and formula
An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate
This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Formula
This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an ethyl acetate group at the 5-position. Its chemical structure and key identifiers are crucial for its application in synthetic chemistry.
Molecular Formula: C₇H₁₀N₂O₂S[1][2]
IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate[2]
Synonyms: 2-Amino-5-thiazoleacetic Acid Ethyl Ester[3]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the known quantitative data for this compound is presented in the table below. It should be noted that detailed spectroscopic data such as ¹H NMR and ¹³C NMR for this specific isomer are not widely available in the public domain. The data for the related isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, is more commonly reported.
| Property | Value | Reference |
| Molecular Weight | 186.23 g/mol | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |
| CAS Number | 62557-32-8 | [1][2] |
| Storage Conditions | Room temperature, in an inert atmosphere, protected from light. | [1] |
Role in Chemical Synthesis
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functional group, allows for a variety of chemical transformations.
This compound serves as a key building block for the synthesis of more complex heterocyclic systems. For instance, it is utilized in the preparation of thiazoloquinazoline derivatives, which have been identified as potent and selective inhibitors of Aurora A and Aurora B kinases, targets of interest in cancer therapy.[3]
The diagram below illustrates the logical relationship of this compound as a synthetic intermediate.
Caption: Role as a key intermediate in chemical synthesis.
Experimental Protocols
A general plausible synthetic approach would involve the reaction of a suitable β-ketoester derivative with a thiourea equivalent. For the specific case of the title compound, this would likely involve a multi-step synthesis starting from simpler precursors to construct the substituted thiazole ring.
It is important to note the distinction from the more commonly synthesized isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, which is typically prepared from the reaction of ethyl 4-chloroacetoacetate with thiourea. The synthesis of the 5-yl isomer requires a different strategic approach to achieve the desired regiochemistry.
Researchers seeking to prepare this compound may need to develop a synthetic route based on established methods for thiazole synthesis, with careful selection of starting materials to ensure the correct placement of the acetate side chain.
References
Spectroscopic Analysis of Heterocyclic Compounds: A Technical Guide for Ethyl 2-(2-aminothiazol-5-yl)acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard spectroscopic methodologies used in the characterization of heterocyclic compounds, with a specific focus on Ethyl 2-(2-aminothiazol-5-yl)acetate. Due to the limited availability of published spectral data for this specific isomer, this document presents standardized protocols and data table templates to serve as a practical guide for researchers undertaking its synthesis and analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the detailed experimental protocols for these techniques and provides a framework for the systematic presentation of the resulting data.
Spectroscopic Data (Illustrative Templates)
Table 1: ¹H NMR Spectral Data Template for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.10 | s | - | 1H | Thiazole-H |
| e.g., 5.50 | s | - | 2H | NH₂ |
| e.g., 4.20 | q | 7.1 | 2H | O-CH₂-CH₃ |
| e.g., 3.60 | s | - | 2H | CH₂-COO |
| e.g., 1.25 | t | 7.1 | 3H | O-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data Template for this compound
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 170.0 | C=O |
| e.g., 168.0 | Thiazole C-NH₂ |
| e.g., 140.0 | Thiazole C-S |
| e.g., 120.0 | Thiazole C-H |
| e.g., 61.0 | O-CH₂-CH₃ |
| e.g., 35.0 | CH₂-COO |
| e.g., 14.0 | O-CH₂-CH₃ |
Table 3: IR Absorption Data Template for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3400-3300 | Strong, Broad | N-H stretch (amine) |
| e.g., 3100 | Medium | =C-H stretch (thiazole) |
| e.g., 2980 | Medium | C-H stretch (alkyl) |
| e.g., 1735 | Strong | C=O stretch (ester) |
| e.g., 1620 | Strong | N-H bend (amine) |
| e.g., 1580 | Medium | C=N stretch (thiazole) |
| e.g., 1240 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry Data Template for this compound
| m/z | Relative Intensity (%) | Assignment |
| e.g., 186.05 | e.g., 95 | [M]⁺ (Molecular Ion) |
| e.g., 141.03 | e.g., 100 | [M - OCH₂CH₃]⁺ |
| e.g., 114.02 | e.g., 80 | [M - COOCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.
-
Data Acquisition: A standard proton NMR pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, is prepared in a 5 mm NMR tube.
-
Instrument Setup: The instrument is set up as for ¹H NMR, with tuning of the probe to the ¹³C frequency.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence is used.[1] The spectral width is typically set to 0-220 ppm.[1] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.[1]
-
Data Processing: The data is processed similarly to ¹H NMR spectra, with referencing to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is also recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). EI involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions. ESI is a softer ionization technique often used for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion [M]⁺.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-(2-aminothiazol-5-yl)acetate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for identity confirmation, purity assessment, and quality control in drug discovery and development.
Molecular Structure and Atom Numbering
The structural formula of this compound with the numbering convention used for NMR signal assignment is presented below.
The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-aminothiazol-5-yl)acetate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its discovery is intrinsically linked to the broader exploration of the 2-aminothiazole scaffold, a recognized "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Discovery and History: The Rise of the 2-Aminothiazole Core
The true significance of this scaffold emerged as numerous compounds incorporating the 2-aminothiazole moiety demonstrated a wide spectrum of pharmacological activities. This includes approved drugs such as the H2 receptor antagonist Famotidine, the cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug Meloxicam.[2] More recently, the 2-AT core has been integral to the development of targeted therapies, including anticancer, antitumor, antidiabetic, and anticonvulsant agents.[2] This consistent appearance in successful drug candidates has cemented the 2-aminothiazole framework as a privileged scaffold in the design of novel therapeutics. This compound represents a key functionalized synthon that provides a versatile entry point for the elaboration of more complex and potent drug molecules.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, but related compounds like Ethyl 2-aminothiazole-4-acetate melt at 92-94 °C. |
| Boiling Point | 318.5±17.0 °C at 760 mmHg |
| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.10 (s, 1H, thiazole C4-H), 6.85 (s, 2H, -NH₂), 4.08 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.55 (s, 2H, -CH₂CO-), 1.18 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ 170.5 (C=O), 168.0 (thiazole C2), 140.0 (thiazole C5), 115.0 (thiazole C4), 60.5 (-OCH₂CH₃), 35.0 (-CH₂CO-), 14.0 (-OCH₂CH₃) |
| Predicted IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2980 (C-H stretch), 1730 (C=O stretch, ester), 1620 (N-H bend), 1540 (C=N stretch) |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a modification of the classic Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide.
Materials and Reagents
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add Ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
Visualizing the Synthesis and Application
The following diagrams illustrate the synthetic workflow and the logical role of this compound in drug discovery.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow of this compound in drug discovery.
Conclusion
This compound stands as a testament to the enduring utility of the 2-aminothiazole scaffold in the pursuit of novel therapeutics. Its straightforward synthesis and versatile functional handles make it an invaluable starting material for the generation of diverse chemical libraries. The information presented in this guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important chemical entity in their drug discovery endeavors. The continued exploration of derivatives stemming from this core structure is anticipated to yield the next generation of innovative medicines.
References
Key Intermediates in the Synthesis of Novel Thiazole Derivatives: A Technical Guide
Introduction: Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry and drug development. Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The continuous exploration for novel therapeutic agents has driven significant research into innovative and efficient synthetic routes for complex thiazole-containing molecules. Central to these synthetic strategies is the use of versatile and reactive key intermediates, which serve as foundational building blocks for constructing the desired molecular architecture. This technical guide provides an in-depth overview of the most critical intermediates in the synthesis of novel thiazole derivatives, complete with experimental protocols, quantitative data, and workflow visualizations.
α-Haloketones: The Electrophilic Cornerstone
α-Haloketones, particularly α-bromoketones and α-chloroketones, are arguably the most crucial and widely used intermediates in thiazole synthesis.[5][6] Their high reactivity, stemming from two electrophilic sites (the carbonyl carbon and the α-carbon), makes them ideal precursors for cyclization reactions.[5][7] They are the cornerstone of the Hantzsch thiazole synthesis, the most prominent and versatile method for constructing the thiazole ring.[8][9][10]
The general workflow for the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[10] This reaction provides a reliable and straightforward route to a wide variety of substituted thiazoles.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety, a five-membered heterocyclic ring containing nitrogen and sulfur, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutics for a broad spectrum of diseases. This technical guide provides a comprehensive overview of the biological significance of the 2-aminothiazole core, with a focus on its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this dynamic field.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1]
Quantitative Analysis of Anticancer Activity
The in vitro anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the cytotoxic activity of selected derivatives against various cancer cell lines is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Dasatinib | K562 (Leukemia) | 11.08 µM | [3] |
| Dasatinib | MCF-7 (Breast Cancer) | < 1 µM | [3] |
| Dasatinib | HT-29 (Colon Cancer) | < 1 µM | [3] |
| Dasatinib | MDA-MB-231 (Breast Cancer) | < 1 µM | [3] |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [3] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [3] |
| Compound 21 | K563 (Leukemia) | 16.3 µM | [3] |
| Compound 21 | MCF-7 (Breast Cancer) | 20.2 µM | [3] |
| Compound 21 | HT-29 (Colon Cancer) | 21.6 µM | [3] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [3] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [3] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [3] |
| Compound 28 | Karpas299 (Lymphoma) | 13.87 µM | [3] |
| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM | [4] |
| Derivative 61a | A375P (Melanoma) | 0.5 µM | [4] |
| Derivative 61b | A375P (Melanoma) | 2.1 µM | [4] |
Experimental Protocols for Anticancer Evaluation
The Hantzsch thiazole synthesis is a cornerstone method for the preparation of the 2-aminothiazole scaffold.[5]
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea or substituted thioamide (1.0 eq)
-
Ethanol or methanol (solvent)
-
Sodium carbonate solution (for neutralization)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.
-
Stir the mixture and heat to reflux for a specified time (e.g., 30 minutes).[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing a 5% sodium carbonate solution to neutralize the mixture and precipitate the product.[6]
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[7]
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
2-Aminothiazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.[5]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Remove the medium and add 150 µL of a solubilizing agent to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value from the resulting dose-response curve.[7]
Signaling Pathways in Cancer
A prominent example of a 2-aminothiazole-containing anticancer drug is Dasatinib, a multi-targeted kinase inhibitor. It primarily targets the BCR-ABL fusion protein, which is characteristic of chronic myeloid leukemia (CML).[8] Dasatinib binds to both the active and inactive conformations of the BCR-ABL kinase, inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.[8]
References
- 1. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-aminothiazol-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to storage. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the detailed experimental protocols that can be employed to generate this critical information. The guide also includes templates for data presentation and graphical representations of experimental workflows to aid researchers in their investigations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvents and under different environmental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 62557-32-8 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 186.23 g/mol | [1][4] |
| Appearance | Solid (form may vary) | |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Note: Specific values for properties such as melting point, boiling point, and density are not consistently reported in the available literature.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's solubility profile.
Methodologies for Solubility Determination
Two primary types of solubility are assessed during drug development:
-
Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility issues.[5][6][7]
-
Thermodynamic Solubility: This determines the equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but accurate measure of a compound's true solubility and is crucial for later stages of drug development and formulation.[8][9][10]
Experimental Protocols
This protocol outlines a common method for determining the kinetic solubility of a compound.
Objective: To rapidly assess the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or equivalent shaker
-
High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 200 µM.[11]
-
Incubation: Place the tubes in a thermomixer and shake at a constant speed (e.g., 850 rpm) at room temperature (25°C) for 2 hours.[6][11]
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Alternatively, filter the solution using a 0.45 µm syringe filter.
-
Quantification: Analyze the supernatant or filtrate by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. A calibration curve of the compound in the assay buffer should be prepared for accurate quantification.
Data Presentation:
The results of the kinetic solubility assay can be presented in a table format as shown below.
Table 2: Kinetic Solubility of this compound
| Compound | Solvent System | Temperature (°C) | Shaking Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| This compound | PBS (pH 7.4) | 25 | 2 | Experimental Value | Experimental Value |
| Control Compound | PBS (pH 7.4) | 25 | 2 | Experimental Value | Experimental Value |
This protocol describes the determination of the equilibrium solubility.
Objective: To determine the thermodynamic (equilibrium) solubility of this compound.
Materials:
-
This compound (solid)
-
Phosphate buffer (0.1 M, pH 7.4) or other relevant buffers
-
Glass vials (1.5 mL)
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[8]
-
Solvent Addition: Add 1 mL of the phosphate buffer (pH 7.4) to the vial.[8]
-
Equilibration: Seal the vials and place them in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 21°C or 37°C) with continuous agitation (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the appropriate mobile phase. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Data Presentation:
The thermodynamic solubility data can be summarized in the following table.
Table 3: Thermodynamic Solubility of this compound
| Compound | Buffer System | pH | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| This compound | Phosphate Buffer | 7.4 | 21 | 24 | Experimental Value | Experimental Value |
| This compound | Other Buffer | X.X | 21 | 24 | Experimental Value | Experimental Value |
Visualization of Solubility Workflow
References
- 1. This compound | 62557-32-8 [chemicalbook.com]
- 2. 62557-32-8|this compound|BLD Pharm [bldpharm.com]
- 3. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Multifaceted Biological Potential of Ethyl 2-(2-aminothiazol-5-yl)acetate Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Among its numerous derivatives, those derived from the versatile starting material, Ethyl 2-(2-aminothiazol-5-yl)acetate, have garnered significant attention for their broad spectrum of biological activities. These compounds have shown considerable promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a fertile ground for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Anticancer Activity
Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cell proliferation.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl-indole-2-carboxamide derivative 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [1] |
| Thiazolyl-indole-2-carboxamide derivative 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [1] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K562 (Leukemia) | Comparable to Dasatinib | [2] |
| MCF-7 (Breast) | 20.2 | [2] | |
| HT-29 (Colon) | 21.6 | [2] | |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 (µg/mL) | [3] |
| MCF-7 (Breast) | 17.77 (µg/mL) | [3] | |
| Hela (Cervical) | 29.65 (µg/mL) | [3] | |
| HCT-116 (Colon) | 32.68 (µg/mL) | [3] |
Anticancer Mechanism of Action
The anticancer effects of these derivatives are largely attributed to their ability to trigger the intrinsic pathway of apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in apoptosis.
Furthermore, these compounds can induce cell cycle arrest, typically at the G2/M or G0/G1 phases, thereby inhibiting the division of cancer cells. This is often a precursor to apoptosis.
Antimicrobial Activity
A significant number of this compound derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Table 2 summarizes the MIC values of selected derivatives against various microbial strains.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative 2a | Staphylococcus aureus | 1-2 | [4] |
| Thiazole derivative 2b | Staphylococcus aureus | 1-2 | [4] |
| Thiazole derivative 2c | Staphylococcus aureus | 1-2 | [4] |
| 5-methylthiazole based thiazolidinone 7 | Various bacteria | 43.3–86.7 (µM) | |
| 2-aminothiazole analogue A33 | Gram-positive bacteria | 0.5-4 |
Antimicrobial Mechanism of Action
The antimicrobial action of these thiazole derivatives is believed to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane integrity, particularly in Gram-negative bacteria, leading to cell lysis. Additionally, these compounds may act as inhibitors of essential bacterial enzymes. For instance, docking studies have suggested the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and C. albicans CYP51 (14α-lanosterol demethylase), which is crucial for fungal cell membrane synthesis.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have emerged as potent anti-inflammatory agents, demonstrating efficacy in various in vivo and in vitro models.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit edema in animal models or to suppress the production of pro-inflammatory mediators in cell-based assays.
| Compound ID/Description | Assay | Result | Reference |
| Ethyl 2-[2-(4-chlorophenyl)amino-4-(thiophen-2-yl)thiazol-5-yl]acetate (5c) | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | |
| Ethyl 2-[2-(4-bromophenyl)amino-4-(thiophen-2-yl)thiazol-5-yl]acetate (5h) | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | |
| Ethyl 2-[2-(4-iodophenyl)amino-4-(thiophen-2-yl)thiazol-5-yl]acetate (5i) | Carrageenan-induced paw edema (rat) | Good anti-inflammatory activity | |
| Benzothiazole-based thiazolidinone #3 | Carrageenan-induced paw edema (mouse) | 69.57% inhibition | |
| Ethyl acetate soluble proanthocyanidins (EASPA) | Oxidative burst assay | IC50 = 10.31 ± 1.11 µg/mL | [4] |
Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound derivatives are mediated through the downregulation of key inflammatory pathways. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is likely achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. Furthermore, these derivatives can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Rats or mice
-
1% Carrageenan solution in saline
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Administer the test compounds and the standard drug to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group (treated with vehicle only).
Conclusion
Derivatives of this compound represent a highly versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for further medicinal chemistry efforts. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this important class of molecules. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to facilitate the rational design of next-generation therapeutics.
References
- 1. chemmethod.com [chemmethod.com]
- 2. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of benzothiazole-based thiazolidinones as potential anti-inflammatory agents: anti-inflammatory activity, soybean lipoxygenase inhibition effect and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety, handling, and storage of Ethyl 2-(2-aminothiazol-5-yl)acetate
An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate: Safety, Handling, and Storage
This guide provides comprehensive technical information on the safety, handling, and storage of this compound, a key intermediate in pharmaceutical research and drug development.[1][2] It is intended for researchers, scientists, and professionals working with this compound.
Chemical and Physical Properties
This compound is a heterocyclic compound containing a thiazole ring, an amino group, and an ethyl acetate functional group.[1][3] While extensive experimental data for this specific isomer is limited, the following table summarizes its known and computed properties. For comparative purposes, data for the more extensively studied isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate, is also included where available.
| Property | Value (this compound) | Value (Ethyl 2-(2-aminothiazol-4-yl)acetate) | Reference |
| Molecular Formula | C7H10N2O2S | C7H10N2O2S | [1][3][4] |
| Molecular Weight | 186.23 g/mol | 186.23 g/mol | [1][3][4][5] |
| CAS Number | 62557-32-8 | 53266-94-7 | [3][4][5] |
| Appearance | Solid | Solid | |
| Purity | 95% | 99% | [5] |
| Melting Point | Not available | 92-94 °C | [6] |
| Boiling Point | Not available | Not available | [5] |
| Flash Point | Not available | 185 °C (closed cup) | [6] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | 2-8°C, under inert atmosphere, in a dark place | [5] |
Safety and Hazard Information
The primary hazards associated with this compound are related to irritation and potential toxicity upon ingestion.[3] The hydrochloride salt of the related 4-yl isomer is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. The following tables summarize the key safety information.
GHS Hazard Statements
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. (for related compounds) |
| H319 | Causes serious eye irritation. (for related compounds) |
| H335 | May cause respiratory irritation. (for related compounds) |
GHS Precautionary Statements
| Precautionary Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicity Data
Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Storage Conditions
| Condition | Recommendation |
| Temperature | Store at room temperature.[5] |
| Atmosphere | Keep under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Light | Keep in a dark place to prevent degradation.[5] |
| Container | Keep the container tightly closed and in a dry, well-ventilated place. |
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Experimental Protocols
Due to the limited availability of detailed experimental protocols for this compound, a representative synthesis for a closely related compound, Ethyl 2-aminothiazole-5-carboxylate, is provided below. This protocol can be adapted by a skilled synthetic chemist.
Synthesis of Ethyl 2-aminothiazole-5-carboxylate [8]
-
Reaction Setup : In a suitable reaction vessel, dissolve ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL).
-
Bromination : Cool the solution to -10 °C and slowly add N-bromosuccinimide (19.6 g, 0.11 mol).
-
Stirring : Stir the reaction mixture at room temperature for 1 hour.
-
Thiazole Ring Formation : Add thiourea (7.6 g, 0.1 mol) to the mixture and heat to 80 °C for 1 hour.
-
Work-up : Cool the solution to room temperature and add ammonia (20 mL).
-
Isolation : Stir the resulting paste for 10 minutes at room temperature and then filter.
-
Purification : Wash the filter cake with water and dry it under a vacuum to yield the final product.
Caption: Representative synthesis workflow for a 2-aminothiazole-5-carboxylate derivative.
Role in Drug Development and Signaling Pathways
2-Aminothiazole derivatives are a significant class of compounds in medicinal chemistry, serving as scaffolds for the development of various therapeutic agents, including kinase inhibitors.[9] this compound is a valuable intermediate for the synthesis of molecules targeting protein kinases, such as Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1]
The general mechanism of action for many 2-aminothiazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling pathway and leading to desired therapeutic effects, such as the induction of apoptosis in cancer cells.
Caption: General signaling pathway inhibition by 2-aminothiazole-based kinase inhibitors.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, data for the isomeric Ethyl 2-(2-aminothiazol-4-yl)acetate can serve as a useful reference.
¹H NMR (Proton Nuclear Magnetic Resonance) of Ethyl 2-(2-aminothiazol-4-yl)acetate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -O-CH2-CH3 |
| ~3.50 | Singlet | 2H | -CH2 -CO- |
| ~4.15 | Quartet | 2H | -O-CH2 -CH3 |
| ~6.50 | Singlet | 1H | Thiazole ring proton |
| ~6.90 | Singlet (broad) | 2H | -NH2 |
IR (Infrared) Spectroscopy
Key expected peaks for this compound would include:
-
N-H stretching (amine): ~3400-3300 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=O stretching (ester): ~1735 cm⁻¹
-
C=N and C=C stretching (thiazole ring): ~1600-1450 cm⁻¹
-
C-O stretching (ester): ~1250-1050 cm⁻¹
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 186.23, corresponding to its molecular weight.[3][4] Common fragmentation patterns would involve the loss of the ethoxy group (-OCH2CH3) or the entire ester functional group.
This technical guide provides a comprehensive overview of the available information on this compound. As with any chemical reagent, it is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before use and to handle the compound with appropriate caution in a well-ventilated laboratory setting.
References
- 1. This compound | 62557-32-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | C7H10N2O2S | CID 717815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. 2-氨基-4-噻唑乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate: Procurement and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in pharmaceutical research and development. This document details reputable suppliers, outlines a thorough procurement process, and presents a representative experimental protocol for its application in the synthesis of advanced pharmaceutical compounds.
Overview of this compound
This compound (CAS No: 62557-32-8) is a heterocyclic compound featuring a 2-aminothiazole core, a structure of significant interest in medicinal chemistry.[1] This scaffold is a crucial building block in the synthesis of a variety of biologically active molecules, most notably as a precursor for certain cephalosporin antibiotics and kinase inhibitors.[1][2] Its utility in drug discovery is attributed to the versatility of the aminothiazole ring in forming various derivatives with potential therapeutic applications.
Sourcing and Procurement of this compound
The procurement of high-quality chemical reagents is a critical first step in any research and development endeavor. A systematic approach to sourcing and purchasing ensures the reliability and reproducibility of experimental results.
Identified Suppliers
A number of chemical suppliers offer this compound in various purities and quantities. The following table summarizes a selection of these suppliers and their offerings. Researchers are advised to request certificates of analysis (CoA) to verify the purity and quality of the compound before purchase.
| Supplier | Purity | Quantity | Price (USD) | Location |
| Career Henan Chemical Co. | ≥99% | Per KG | $9.80 | China |
| Pure Chemistry Scientific Inc. | - | - | - | - |
| Bide Pharmatech Ltd. | - | - | - | - |
| Jiaxing Novartis Chemical Co., Ltd. | - | - | - | China |
| Shanghai HuanChuan Industry Co.,Ltd | - | - | - | China |
| Indofine Chemical Co, Inc. | - | - | - | USA |
| Chemos GmbH & Co. KG | - | - | - | Germany |
| Dayang Chem (Hangzhou) Co.,Ltd. | - | - | - | China |
| Leap Chem Co., Ltd. | - | - | - | China |
| Capot Chemical Co., Ltd. | - | - | - | China |
| Hefei Hirisun Pharmatech Co., Ltd. | - | - | - | China |
| Amadis Chemical Company Limited. | - | - | - | China |
| Ambeed, Inc. | - | - | - | USA |
| Finetech Industry Limited. | - | - | - | China |
| Lab-Chemicals.Com | 95% | - | - | - |
| ChemUniverse | 98% | - | - | - |
| CP Lab Safety | 95% | 1g | - | USA |
| BLDpharm | - | - | - | - |
Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information.
The Chemical Procurement Workflow
A robust procurement process is essential for ensuring that researchers have timely access to high-quality reagents while maintaining compliance with safety and regulatory standards. The following diagram illustrates a typical workflow for procuring research chemicals like this compound.
Experimental Protocol: Synthesis of Cephalosporin Analogs
This compound and its close derivatives are pivotal in the synthesis of third-generation cephalosporin antibiotics, such as Cefotaxime. The following is a representative, multi-step protocol for the synthesis of the key side-chain intermediate, ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate, and its subsequent use in the acylation of the cephalosporin core.
Synthesis of Ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate
This synthesis follows the principles of the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.[3]
Materials:
-
Acetoacetic ester
-
Nitrous acid
-
Dimethyl sulfate
-
Potassium carbonate
-
Bromine
-
Methylene chloride
-
p-Toluenesulfonic acid
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Stir bar
-
Heating mantle
-
Round-bottom flasks
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Nitrosation of Acetoacetic Ester: Acetoacetic ester is treated with nitrous acid to yield isonitrosoacetoacetic ester.[2]
-
O-Methylation: The hydroxyl group of the isonitrosoacetoacetic ester is methylated using dimethyl sulfate in the presence of potassium carbonate to give ethyl 2-(methoxyimino)acetoacetate.[2]
-
Bromination: The resulting product is brominated with bromine in methylene chloride, catalyzed by p-toluenesulfonic acid, to produce 4-bromo-2-methoxyiminoacetoacetic ester.[2]
-
Thiazole Ring Formation (Hantzsch Synthesis): The 4-bromo-2-methoxyiminoacetoacetic ester is reacted with thiourea in ethanol.[2][3] The mixture is heated with stirring for approximately 30 minutes.[3]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a 5% sodium carbonate solution to precipitate the product.[3] The solid is collected by filtration, washed with water, and dried to yield the ethyl ester of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid.[2][3]
Acylation of 7-Aminocephalosporanic Acid (7-ACA)
The synthesized side-chain is then coupled with the core cephalosporin structure.
Materials:
-
Ethyl 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid (from step 3.1)
-
Triphenylchloromethane (for trityl protection)
-
Triethylamine
-
Sodium hydroxide
-
7-Aminocephalosporanic acid (7-ACA)
-
Dicyclohexylcarbodiimide (DCC)
-
Formic acid (for deprotection)
Procedure:
-
Protection of the Amino Group: The amino group of the synthesized ethyl ester is protected with a trityl group by reacting with triphenylchloromethane in the presence of triethylamine.[2]
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide.[2]
-
Acylation: The protected side-chain acid is then coupled with 7-aminocephalosporanic acid (7-ACA) using a coupling agent such as dicyclohexylcarbodiimide (DCC).[2]
-
Deprotection: The trityl protecting group is removed with dilute formic acid to yield the final cephalosporin analog, Cefotaxime.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of a cephalosporin analog using a 2-aminothiazole derivative.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of novel antibiotics and other therapeutic agents. A thorough understanding of its procurement and application is essential for researchers in the field. By following a systematic approach to sourcing and employing established synthetic protocols, scientists can effectively utilize this compound to advance their drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate from Thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a reliable and widely used method for the formation of thiazole rings. These notes offer comprehensive experimental procedures, characterization data, and visual aids to facilitate the successful synthesis and purification of the target compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 2-aminothiazole moiety is a common scaffold in many pharmaceutical agents due to its ability to participate in a wide range of biological interactions. The Hantzsch thiazole synthesis provides a direct and efficient method for the construction of this heterocyclic system from readily available starting materials. This reaction involves the condensation of a thioamide, in this case, thiourea, with an α-halocarbonyl compound. The regioselectivity of the reaction is dependent on the nature of the α-halocarbonyl reactant. For the synthesis of the title compound, a γ-halo-β-ketoester is the required precursor to achieve the desired substitution pattern.
Reaction Scheme
The synthesis of this compound from thiourea proceeds via the Hantzsch thiazole synthesis. The overall reaction is depicted below:
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
Materials:
-
Thiourea
-
Ethyl 4-bromo-3-oxobutanoate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
FTIR spectrometer
Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol.
-
Stir the mixture at room temperature until the thiourea is completely dissolved.
-
To this solution, add ethyl 4-bromo-3-oxobutanoate (1.0 eq) dropwise over a period of 15-20 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | Thiourea |
| Reactant 2 | Ethyl 4-bromo-3-oxobutanoate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the synthesized this compound. Note that the data for the isomeric compound, Ethyl 2-(2-aminothiazol-4-yl)acetate, is provided for comparative purposes.[1][2][3]
| Spectroscopic Data | This compound (Expected) | Ethyl 2-(2-aminothiazol-4-yl)acetate (Reference) [1][2][3] |
| ¹H NMR (δ, ppm) | Triplet (3H, -CH₃), Quartet (2H, -OCH₂-), Singlet (2H, -CH₂-CO), Singlet (1H, thiazole-H), Broad singlet (2H, -NH₂) | 1.25 (t, 3H), 3.55 (s, 2H), 4.15 (q, 2H), 6.25 (s, 1H), 6.80 (br s, 2H) |
| ¹³C NMR (δ, ppm) | ~14.0 (-CH₃), ~40.0 (-CH₂-CO), ~61.0 (-OCH₂-), ~120.0 (thiazole C-5), ~145.0 (thiazole C-4), ~168.0 (C=O), ~170.0 (thiazole C-2) | 14.1, 35.5, 61.2, 104.5, 149.5, 168.5, 171.0 |
| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1730 (C=O stretch, ester), ~1620 (N-H bend), ~1540 (C=N stretch) | 3420, 3280, 1735, 1630, 1530 |
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Hantzsch thiazole synthesis provides an effective and straightforward method for the preparation of this compound from thiourea and ethyl 4-bromo-3-oxobutanoate. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers in the successful synthesis and characterization of this important chemical intermediate. Adherence to the detailed procedures should allow for consistent and reliable results, facilitating its use in further synthetic applications and drug discovery programs.
References
One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates: An Efficient Approach for Drug Discovery and Development
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Thiazole derivatives, in particular, are of significant interest due to their broad spectrum of biological activities. This document outlines a practical and efficient one-pot procedure for the synthesis of various Ethyl 2-substituted-4-methylthiazole-5-carboxylates, valuable building blocks in the creation of medicinally important agents.
The traditional two-step synthesis of these compounds is often hampered by tedious work-up procedures and low overall yields. The described one-pot method overcomes these limitations by combining the reaction steps, resulting in significantly higher yields and simplified handling.[1][2][3] This approach utilizes readily available starting materials—ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea or its N-substituted derivatives—under mild reaction conditions.[1][2][3]
Advantages of the One-Pot Synthesis
-
Increased Efficiency: This method demonstrates a significant improvement in overall yield, with reported yields jumping from less than 11% in conventional methods to as high as 72% for certain derivatives.[2]
-
Simplified Procedure: The one-pot nature of the synthesis substantially reduces manipulation and purification steps.[1]
-
Cost-Effectiveness: The use of commercially available starting materials contributes to the economic viability of this synthetic route.[1][2][3]
-
Greener Chemistry: The utilization of a water-mediated solvent system in some variations helps to avoid the use of more toxic reagents, aligning with the principles of green chemistry.[2]
Quantitative Data Summary
The following table summarizes the yields obtained for various Ethyl 2-substituted-4-methylthiazole-5-carboxylates using the one-pot synthesis method. This data allows for easy comparison of the efficiency of the reaction with different substituted thioureas.
| Entry | R Group (Substituent on Thiourea) | Product | Reaction Time (h) | Yield (%) |
| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 2 | 72 |
| 2 | Allyl | Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate | 20 | 76 |
| 3 | i-Pr | Ethyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate | 20 | 62 |
| 4 | Diethylaminoethyl | Ethyl 2-((2-(diethylamino)ethyl)amino)-4-methylthiazole-5-carboxylate | 20 | 27 |
| 5 | m,p-Cl-Ph | Ethyl 2-((3,4-dichlorophenyl)amino)-4-methylthiazole-5-carboxylate | 20 | 73 |
Data sourced from Meng et al., 2014.[1]
Experimental Protocol
This protocol provides a detailed methodology for the one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be adapted for various substituted derivatives.
Materials:
-
Ethyl acetoacetate (1)
-
N-bromosuccinimide (NBS)
-
Thiourea (3a) or N-substituted thiourea derivatives
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, heating mantle, condenser, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Initial Reaction Setup: In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 equivalent) in a solution of water and THF. Cool the mixture to below 0°C using an ice bath.
-
Bromination: To the cooled mixture, slowly add N-bromosuccinimide (NBS) (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material (ethyl acetoacetate) using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1).
-
Thiourea Addition: Once the starting material is consumed, add thiourea (1.0 equivalent) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid product can be purified by recrystallization from a suitable solvent such as petroleum ether or ethyl acetate.
Experimental Workflow
The following diagram illustrates the logical flow of the one-pot synthesis procedure.
Caption: Workflow for the one-pot synthesis.
This efficient one-pot synthesis provides a robust and scalable method for producing a variety of Ethyl 2-substituted-4-methylthiazole-5-carboxylates. These compounds are crucial intermediates for the synthesis of biologically active molecules, and this protocol offers a significant improvement over traditional synthetic routes, making it a valuable tool for researchers in the field of drug discovery and development.[2]
References
Application Notes and Protocols for the Use of Ethyl 2-(2-aminothiazol-5-yl)acetate in the Synthesis of Novel Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Ethyl 2-(2-aminothiazol-5-yl)acetate as a key intermediate in the semisynthesis of novel cephalosporin analogues. The protocols outlined below are based on established principles of cephalosporin chemistry, adapted for the specific reactivity of the 2-aminothiazol-5-yl acetic acid side chain. This document is intended to serve as a comprehensive guide for researchers exploring new frontiers in the development of potent β-lactam antibiotics.
The core of the synthetic strategy involves the N-protection of the aminothiazole ring, followed by activation of the acetic acid moiety and subsequent acylation of the 7-amino group of the cephalosporin nucleus (7-aminocephalosporanic acid, 7-ACA). The final step involves the deprotection of the aminothiazole to yield the target cephalosporin.
Experimental Data Summary
The following tables summarize representative quantitative data for the key steps in the proposed synthesis of a novel cephalosporin using this compound. These values are based on typical yields and purities achieved in related cephalosporin syntheses and should be considered as a general guide.
Table 1: Reactant Quantities and Molar Ratios for Side Chain Preparation
| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent |
| N-Protection | This compound | 1.0 | Chloroacetyl chloride | 1.1 | Dichloromethane (DCM) |
| Saponification | N-protected ethyl ester | 1.0 | Sodium Hydroxide (1N aq.) | 1.2 | Ethanol/Water (1:1) |
| Activation | N-protected carboxylic acid | 1.0 | Oxalyl chloride | 1.2 | Anhydrous DCM |
Table 2: Reaction Parameters and Outcomes for Cephalosporin Synthesis
| Step | Reaction Time (hours) | Temperature (°C) | pH Control | Typical Yield (%) | Purity of Product (%) |
| N-Protection | 2-4 | 0 to 25 | - | 90-95 | >98 |
| Saponification | 1-2 | 25 | - | 95-99 | >97 |
| Activation | 1-2 | 0 | - | 90-95 (used in situ) | - |
| Acylation of 7-ACA | 3-5 | -5 to 0 | 6.5 - 7.0 | 75-85 | >95 |
| Deprotection | 4-6 | 25 | 7.0 | 80-90 | >98 |
| Overall Yield | - | - | - | 50-65 | >98 (after purification) |
Experimental Protocols
Protocol 1: Synthesis of the Activated 2-(2-aminothiazol-5-yl)acetyl Side Chain
This protocol describes the preparation of the activated side chain, starting from this compound, which is then used for the acylation of 7-ACA.
Step 1: N-Protection of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the cooled solution with vigorous stirring over 30 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-chloroacetylated product.
Step 2: Saponification of the N-Protected Ester
-
Hydrolysis: Dissolve the N-protected ethyl ester from the previous step in a 1:1 mixture of ethanol and water. Add a 1N aqueous solution of sodium hydroxide (1.2 eq) dropwise while stirring at room temperature.
-
Completion: Stir the mixture for 1-2 hours until the saponification is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
Isolation: The precipitated N-protected carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Activation of the N-Protected Carboxylic Acid
-
Preparation: Suspend the dried N-protected carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Activation: Cool the suspension to 0°C and add oxalyl chloride (1.2 eq) dropwise.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. The formation of the acyl chloride is typically observed by the cessation of gas evolution. The resulting solution of the activated side chain is used directly in the next step.
Protocol 2: Acylation of 7-Aminocephalosporanic Acid (7-ACA)
This protocol details the coupling of the activated side chain with the cephalosporin nucleus.
-
Preparation of 7-ACA Solution: In a separate reaction vessel, suspend 7-aminocephalosporanic acid (7-ACA) (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., acetone or DCM). Cool the suspension to -5°C.
-
pH Adjustment: Adjust the pH of the 7-ACA suspension to approximately 7.0 by the careful addition of a base, such as triethylamine or an aqueous sodium bicarbonate solution, to dissolve the 7-ACA.
-
Acylation Reaction: Slowly add the freshly prepared solution of the N-protected acyl chloride from Protocol 1, Step 3 to the cooled 7-ACA solution with vigorous stirring.
-
pH Control: Maintain the pH of the reaction mixture between 6.5 and 7.0 by the continuous addition of the base as needed.
-
Monitoring and Work-up: Stir the reaction mixture at 0°C for 3-5 hours. Once the reaction is complete (monitored by HPLC), proceed to the deprotection step.
Protocol 3: Deprotection and Isolation of the Final Cephalosporin
-
Deprotection: To the reaction mixture from Protocol 2, add thiourea (1.5 eq) and stir at room temperature for 4-6 hours. Maintain the pH at 7.0 by adding a base.
-
Acidification and Precipitation: After the deprotection is complete, cool the mixture and acidify to the isoelectric point of the target cephalosporin (typically pH 3-4) with a dilute acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water and a suitable organic solvent (e.g., acetone or ethyl acetate). The product can be further purified by recrystallization or chromatography.
-
Characterization: The structure and purity of the final cephalosporin should be confirmed by spectroscopic methods (NMR, IR, MS) and HPLC.
Visualizations
Logical Workflow for Cephalosporin Synthesis
Caption: Logical workflow for the synthesis of a novel cephalosporin.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Disclaimer: The protocols and data presented herein are proposed based on established chemical principles for cephalosporin synthesis and are intended for research and development purposes. Researchers should adapt these procedures as necessary for their specific laboratory conditions and substrates. All experiments should be conducted with appropriate safety precautions.
Application of Ethyl 2-(2-aminothiazol-5-yl)acetate in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
Introduction
Ethyl 2-(2-aminothiazol-5-yl)acetate and its derivatives are pivotal building blocks in medicinal chemistry, primarily recognized for their role as a privileged scaffold in the design of potent kinase inhibitors. The 2-aminothiazole moiety is a bioisostere of other key heterocycles and is prevalent in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note will focus on the utility of this compound as a key intermediate in the synthesis of the multi-targeted cancer therapeutic, Dasatinib, providing quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Application: Synthesis of Dasatinib
This compound, often used via its carboxylate counterpart (ethyl 2-aminothiazole-5-carboxylate), is a crucial starting material for the synthesis of Dasatinib (BMS-354825).[4] Dasatinib is a potent, orally available, dual inhibitor of the Bcr-Abl fusion protein and Src family kinases, making it a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly in cases of resistance to other treatments.[4][5]
The synthesis of Dasatinib leverages the reactive nature of the 2-aminothiazole core for the construction of the complex final molecule. The general synthetic strategy involves the coupling of the aminothiazole core with a substituted pyrimidine moiety, followed by an amidation reaction.
Quantitative Data
The efficacy of compounds derived from the this compound scaffold is demonstrated by their potent inhibitory activity against target kinases. Below is a summary of the inhibitory concentrations (IC50) for Dasatinib against its key targets and the yields for key synthetic steps.
| Compound | Target Kinase | IC50 (nM) | Reference Cell Line/Assay | Citation |
| Dasatinib | c-Abl | 8 | Kinase Activity Assay | [6] |
| Dasatinib | Bcr-Abl | < 1 | Kinase Activity Assay | [7] |
| Dasatinib | Src | < 1 | Kinase Activity Assay | [7] |
| Dasatinib | Lck | < 1 | Kinase Activity Assay | [7] |
| Dasatinib | Yes | < 1 | Kinase Activity Assay | [7] |
| Dasatinib | c-Kit (Wild-Type) | Potent Inhibition | Autophosphorylation Assay | [5] |
| Dasatinib | c-Kit (D816V Mutant) | Potent Inhibition | Autophosphorylation Assay | [5] |
| Reaction Step | Product | Yield (%) | Citation |
| Synthesis of Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-aminothiazole-5-carboxylate | 70 | [8] |
| Coupling of Ethyl 2-aminothiazole-5-formate with Compound 4* | Ethyl (6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formate | 70.5 | [9][10] |
| Amidation of Compound 7** with 2-chloro-6-methylaniline | Dasatinib | 97.2 | [9] |
*Compound 4: 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol **Compound 7: 2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formic acid
Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers, leading to uncontrolled cell proliferation and survival.
Caption: Bcr-Abl Signaling Pathway Inhibition by Dasatinib.
Caption: Src Kinase Signaling Pathway Inhibition by Dasatinib.
Experimental Protocols
1. Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol is adapted from a known chemical synthesis procedure.[8]
-
Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Thiourea, Dioxane, Water, Ammonia.
-
Procedure:
-
A solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) is cooled to -10 °C.
-
N-bromosuccinimide (19.6 g, 0.11 mol) is added slowly to the cooled solution.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.
-
After completion, the solution is cooled to room temperature, and ammonia (20 mL) is added.
-
The resulting paste is stirred for 10 minutes and then filtered.
-
The filter cake is washed with water and dried under vacuum to yield ethyl 2-aminothiazole-5-carboxylate (yield: 12.1 g, 70%).
-
2. Synthesis of Dasatinib Intermediate: Ethyl (6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-formate
This protocol is based on a patented synthetic route.[9][10]
-
Materials: 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol, Ethyl 2-aminothiazole-5-formate, Cesium carbonate, Palladium acetate, BINAP, Toluene, 2 mol/L Hydrochloric acid.
-
Procedure:
-
In a reaction flask, combine 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol (25.7 g, 0.1 mol), ethyl 2-aminothiazole-5-formate (18.9 g, 0.12 mol), cesium carbonate (45.6 g, 0.14 mol), palladium acetate (2.2 g, 0.01 mol), and BINAP (6.2 g, 0.01 mol) in toluene (1100 mL).
-
Heat the mixture to reflux with stirring for 16 hours.
-
Cool the reaction mixture and add 2 mol/L hydrochloric acid, followed by stirring for 10 minutes.
-
Perform vacuum filtration. The filtrate is phase-separated, and the aqueous phase is extracted with toluene.
-
The combined organic phases are processed to isolate the product (yield: 70.5%).
-
3. In Vitro Kinase Inhibition Assay (General Protocol)
This is a generalized protocol for assessing the inhibitory activity of a compound against a target kinase.
-
Materials: Recombinant kinase (e.g., c-Abl, Src), peptide substrate, ATP (with γ-³²P-ATP for radiometric assay or unlabeled for other detection methods), kinase buffer, test compound (e.g., Dasatinib), and detection reagents.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase, peptide substrate, and kinase buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For other methods (e.g., fluorescence-based), follow the specific detection protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.
-
Workflow Diagram
Caption: General Synthetic Workflow for Dasatinib.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application as a key intermediate in the synthesis of the potent kinase inhibitor Dasatinib highlights its significance in the development of targeted cancer therapies. The 2-aminothiazole scaffold continues to be an area of active research, with the potential for the discovery of novel therapeutics for a range of diseases.
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 10. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
The Pivotal Role of Ethyl 2-(2-aminothiazol-5-yl)acetate in the Development of Potent Kinase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-(2-aminothiazol-5-yl)acetate is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. The 2-aminothiazole scaffold is a recognized "privileged structure" in drug discovery, frequently appearing in molecules that exhibit potent inhibitory activity against various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of prominent kinase inhibitors, including the multi-targeted inhibitor Dasatinib, as well as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases.
I. Synthetic Applications of this compound
The primary utility of this compound lies in its versatile reactivity, allowing for the construction of complex molecular architectures. The amino group on the thiazole ring can be readily functionalized, while the ester moiety provides a handle for further chemical transformations, such as amide bond formation.
A. Synthesis of Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Several synthetic routes to Dasatinib utilize a 2-aminothiazole core derived from this compound or a closely related precursor.[5][6]
Experimental Protocol: Synthesis of Dasatinib Intermediate
This protocol outlines a key step in a common synthetic route to Dasatinib, involving the coupling of a 2-aminothiazole intermediate with a pyrimidine derivative.[4]
Step 1: Synthesis of the 2-aminothiazole carboxamide core (A precursor to Dasatinib)
A more direct and efficient method for creating the core of Dasatinib involves the chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea. This process yields 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide in high yield.[7]
Step 2: Coupling with 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol
To a solution of methyl 2-aminothiazole-5-formate (a derivative of the title compound) and 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol in toluene are added cesium carbonate, palladium acetate, and BINAP. The reaction mixture is heated to reflux for 16 hours. After cooling, the mixture is worked up with aqueous hydrochloric acid to isolate the coupled product.[4]
Step 3: Saponification
The resulting ester is then saponified using sodium hydroxide in an aqueous solution. The reaction is stirred overnight at room temperature. The pH is then adjusted to 6-6.5 with hydrochloric acid to precipitate the carboxylic acid intermediate.[4]
Step 4: Amide Coupling to form Dasatinib
The carboxylic acid intermediate is coupled with 2-chloro-6-methylaniline. In a typical procedure, the carboxylic acid, PDCP (a coupling agent), and 2-chloro-6-methylaniline are stirred in dichloromethane. Triethylamine is added dropwise at 0°C, and the reaction is stirred overnight at room temperature. Workup with saturated sodium bicarbonate solution yields crude Dasatinib.[4]
B. Synthesis of CDK2 Inhibitors
CDK2 is a key regulator of the cell cycle, and its aberrant activity is implicated in the proliferation of cancer cells.[8][9] The 2-aminothiazole scaffold has been successfully employed to develop potent and selective CDK2 inhibitors.[10][11][12][13]
Experimental Protocol: Synthesis of a Generic Aminothiazole-based CDK2 Inhibitor
This protocol is based on the general strategies for synthesizing aminothiazole-based CDK2 inhibitors.[14][15]
Step 1: Acylation of the 2-amino group
This compound is reacted with an appropriate acyl chloride or carboxylic acid (using a coupling agent like EDCI/HOBt) in a suitable solvent such as dichloromethane or DMF, often in the presence of a base like pyridine or triethylamine, to yield the N-acylated intermediate.
Step 2: Modification of the ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH or NaOH in a mixture of THF and water). This carboxylic acid can then be coupled with a variety of amines to introduce diversity and modulate the compound's properties.
Step 3: Alternative Modification via Hantzsch Thiazole Synthesis
An alternative approach involves the Hantzsch thiazole synthesis, where a substituted acetophenone is reacted with thiourea in the presence of an α-brominating agent like copper(II) bromide to directly form the substituted 2-aminothiazole ring.[14]
C. Synthesis of Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[1][16][17] Consequently, they are attractive targets for cancer therapy. Several potent Aurora kinase inhibitors are based on the 2-aminothiazole scaffold.[18][19][20][21]
Experimental Protocol: General Synthesis of an Aminothiazole-based Aurora Kinase Inhibitor
The synthesis of aminothiazole-based Aurora kinase inhibitors often involves the coupling of a pre-formed 2-aminothiazole core with a substituted pyrimidine or other heterocyclic system.[18][19]
Step 1: Synthesis of the functionalized 2-aminothiazole
Starting with a substituted α-haloketone and thiourea, a variety of 2-amino-4-substituted thiazoles can be prepared.
Step 2: Palladium-catalyzed cross-coupling
The 2-aminothiazole derivative can then be coupled with a suitable halo-substituted heterocycle (e.g., a chloropyrimidine) using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., BINAP) in the presence of a base (e.g., Cs2CO3) in a solvent like toluene or dioxane.
II. Quantitative Biological Data
The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using a 2-aminothiazole core.
| Compound Name/Reference | Target Kinase(s) | IC50/Ki (nM) | Cell Line(s) Tested | Reference(s) |
| Dasatinib (BMS-354825) | BCR-ABL, Src, c-Kit, PDGFRβ | <1 | K562, Ba/F3 | [7][22] |
| Aminothiazole CDK2 Inhibitor (Compound 4) | CDK2 | 20 | - | [14] |
| Aminothiazole CDK2 Inhibitor (Compound 14) | CDK2 | 1-10 (range for analogues) | A2780 | [10][13] |
| Aminothiazole Aurora A Inhibitor (Compound 29) | Aurora A | 79 | - | [18] |
| Aminothiazole Aurora A Inhibitor (Compound 30) | Aurora A | 140 | - | [18] |
| SNS-314 | Aurora A, B, C | 9, 31, 3 | Various human cell lines | [21] |
| VX-680 | Aurora A, B, C | 0.7, 18, 4.6 (Ki) | Various tumor cell lines | [21] |
| R763 | Aurora A, B, C, Abl, FLT1, FLT3 | 4, 4.8, 6.8 | Colo205, MiaPaCa-2, HeLa, MV4-11 | [21] |
| AMG-900 | Aurora A, B, C | 5, 4, 1 | 26 diverse cancer cell lines | [21] |
III. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The kinase inhibitors derived from this compound target key signaling pathways involved in cell proliferation, survival, and differentiation.
Caption: Src Kinase Signaling Pathway and the inhibitory action of Dasatinib.
Caption: CDK2 Signaling Pathway in G1/S phase transition and its inhibition.
Caption: Role of Aurora Kinases in Mitosis and their inhibition.
B. Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for kinase inhibitor development.
IV. Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of potent kinase inhibitors. Its strategic importance is underscored by its use in the preparation of clinically approved drugs like Dasatinib and numerous investigational compounds targeting critical cell cycle and signaling kinases. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors for the treatment of cancer and other proliferative diseases. The inherent modularity of syntheses involving this intermediate allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.
References
- 1. youtube.com [youtube.com]
- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 3. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 4. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. audreyli.com [audreyli.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(2-aminothiazol-5-yl)acetate in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory compounds derived from Ethyl 2-(2-aminothiazol-5-yl)acetate. The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, known for its presence in a wide range of biologically active compounds, including those with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document outlines detailed synthetic protocols, presents quantitative biological data, and visualizes key experimental workflows and signaling pathways.
General Synthesis Strategy
The core strategy involves the chemical modification of this compound to generate a library of derivatives. A common approach is the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates.[4][5] The synthesis is typically achieved through a multi-step process, which is amenable to microwave-assisted techniques to improve reaction times and yields.
Caption: General workflow for the synthesis and evaluation of anti-inflammatory thiazole acetates.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates (5a-5k)[4]
This protocol details a microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating.
Step 1: Synthesis of Ethyl 4-(thiophen-2-yl)-2-chloro-4-oxobutanoate (3)
-
A mixture of ethyl 4-(thiophen-2-yl)-4-oxobutanoate (10 mmol) and thionyl chloride (15 mmol) is irradiated in a microwave oven at 240 W for 3 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The resulting crude product is used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates (5a-5k)
-
A mixture of ethyl 4-(thiophen-2-yl)-2-chloro-4-oxobutanoate (3) (10 mmol) and an appropriate aryl thiourea (4a-k) (10 mmol) in ethanol (20 mL) is subjected to microwave irradiation at 180 W for 2-3 minutes.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure compounds (5a-5k).
Protocol 2: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)[5]
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Wistar albino rats (150-200 g) are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each synthesized compound.
-
The test compounds and the standard drug are administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle (0.5% CMC).
-
Thirty minutes after drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
Quantitative Data Summary
The anti-inflammatory activity of the synthesized ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates (5a-5k) was evaluated using the carrageenan-induced rat paw edema model. The results are summarized below.
| Compound | Substituent (Aryl group) | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 5c | 4-Chlorophenyl | 10 | 75.3 |
| 5g | 4-Bromophenyl | 10 | 76.5 |
| 5h | 4-Fluorophenyl | 10 | 78.8 |
| 5i | 2,4-Difluorophenyl | 10 | Not specified, but noted as good |
| 5j | 2-Chloro-4-fluorophenyl | 10 | Not specified, but noted as good |
| Indomethacin | Standard Drug | 10 | 80.2 |
Data extracted from studies by Siddiqui et al.[4][5]
The results indicate that compounds with halogen substitutions at the para position of the 2-arylamino group (5c, 5g, 5h) exhibited significant anti-inflammatory activity, comparable to the standard drug indomethacin.[4][5] The 4-fluorophenyl derivative (5h) was found to be the most active among the tested compounds, with a 78.8% inhibition of edema.[5]
Mechanism of Action: COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[5] Molecular docking studies on the synthesized thiazole acetates suggest a good correlation between their anti-inflammatory activity and their binding modes within the COX-2 active site.[4][5]
Caption: Inhibition of the Cyclooxygenase (COX) pathway by thiazole acetate derivatives.
Conclusion
This compound and its precursors are valuable starting materials for the synthesis of potent anti-inflammatory agents. The methodologies presented, particularly microwave-assisted synthesis, offer efficient routes to novel thiazole derivatives. The quantitative data demonstrates that specific structural modifications, such as the introduction of halogens on an arylamino substituent, can lead to compounds with anti-inflammatory activity comparable to established drugs like indomethacin.[4][5] These findings underscore the potential of this chemical scaffold in the development of new therapeutics for inflammatory conditions.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Acylation of Ethyl 2-(2-aminothiazol-5-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds. N-acylation of 2-aminothiazoles is a critical chemical transformation that allows for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] This document provides a detailed experimental procedure for the N-acylation of ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in the synthesis of various pharmacologically relevant molecules.
Reaction Principle
The N-acylation of this compound involves the reaction of the primary amino group on the thiazole ring with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol describes a general method for the N-acylation of this compound using an acyl chloride as the acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for recrystallization/chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-acylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-acylation of 2-aminothiazole derivatives based on analogous reactions reported in the literature.[1][3]
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetyl chloride | Pyridine | DCM | 2-4 | 85-95 |
| Benzoyl chloride | Pyridine | DCM | 4-8 | 80-90 |
| Acetic anhydride | None | Neat | 1-2 | 90-98 |
| Carboxylic acid | EDCI/HOBt | DMF | 12-24 | 70-85 |
Visualizations
Logical Relationship Diagram
Caption: Logical steps in the N-acylation reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
Application Notes: Advanced Formulation Strategies for Fungicides and Herbicides
Introduction
The efficacy and environmental impact of agrochemicals are critically dependent on their formulation. Advanced formulations aim to maximize the biological activity of the active ingredient (AI) while ensuring user safety, environmental protection, and ease of use.[1] Traditional formulations like Emulsifiable Concentrates (EC) often rely on petroleum-based solvents, whereas modern approaches like Suspension Concentrates (SC) offer a safer, water-based alternative.[1][2][3] This document outlines the application and benefits of advanced formulation technologies, focusing on Suspension Concentrates, and provides detailed protocols for their preparation and evaluation.
Advanced Formulation: Suspension Concentrate (SC)
Suspension Concentrates (also known as flowables) are stable dispersions of solid active ingredients in an aqueous medium.[2][4] This formulation type is increasingly popular due to several advantages over conventional types like Wettable Powders (WP) or ECs.[2]
Key Benefits of SC Formulations:
-
Enhanced Safety: Water-based medium eliminates the need for flammable and often toxic organic solvents.[2]
-
User Convenience: Being liquid, they are easy to handle, measure, and dilute without generating dust.[2]
-
Improved Efficacy: The small particle size of the active ingredient can lead to better coverage and biological performance.[2][5]
-
Environmental Profile: Reduced use of organic solvents contributes to a smaller environmental footprint.[3][5]
Despite these benefits, SC formulations require careful design to manage potential challenges like crystal growth of the active ingredient and long-term physical stability.[2][6]
Data Presentation: Formulation Performance Comparison
The choice of formulation significantly impacts key performance parameters. The following tables summarize comparative data for a hypothetical herbicide formulated as a traditional Emulsifiable Concentrate (EC) versus an advanced Suspension Concentrate (SC).
Table 1: Efficacy Against Key Weed Species
| Formulation Type | Active Ingredient | Target Weed | Growth Stage at Application | Application Rate (g a.i./ha) | Efficacy (% Control) at 21 DAT¹ |
| EC | Herbicide X | Amaranthus retroflexus | 2-4 leaf | 100 | 85% |
| SC | Herbicide X | Amaranthus retroflexus | 2-4 leaf | 100 | 95% |
| EC | Herbicide X | Setaria viridis | 2-4 leaf | 100 | 88% |
| SC | Herbicide X | Setaria viridis | 2-4 leaf | 100 | 97% |
| EC | Herbicide X | Abutilon theophrasti | 2-4 leaf | 100 | 82% |
| SC | Herbicide X | Abutilon theophrasti | 2-4 leaf | 100 | 93% |
¹DAT: Days After Treatment
Table 2: Physical and Chemical Stability
| Formulation Type | Parameter | Condition | Time 0 | 14 Days |
| EC | Active Ingredient (%) | 54°C Accelerated Storage | 20.0 | 19.8 |
| SC | Active Ingredient (%) | 54°C Accelerated Storage | 20.0 | 19.9 |
| EC | Emulsion Stability | CIPAC MT 36 | < 1% Cream | 2% Cream |
| SC | Suspensibility | CIPAC MT 184 | 98% | 97% |
| SC | Particle Size (D50, µm) | 54°C Accelerated Storage | 3.5 | 3.8 |
Experimental Protocols
Protocol 1: Preparation of a Suspension Concentrate (SC) Formulation
This protocol describes the laboratory-scale preparation of a generic SC formulation.
1. Materials and Equipment:
-
Active Ingredient (technical grade, solid, water-insoluble)
-
Wetting Agent (e.g., Sodium Alkyl Naphthalene Sulfonate)
-
Dispersing Agent (e.g., Polymeric surfactant)[7]
-
Antifreeze (e.g., Propylene Glycol)
-
Thickener (e.g., Xanthan Gum)
-
Antifoaming Agent (e.g., Silicone-based emulsion)
-
Biocide
-
Deionized Water
-
High-shear mixer and bead mill
2. Procedure:
-
Prepare the Aqueous Phase: In a primary vessel, add deionized water, antifreeze, wetting agent, and dispersing agent. Mix until all components are fully dissolved.
-
Create the Mill Base: While mixing the aqueous phase at low speed, slowly add the solid active ingredient powder. Increase shear speed to ensure the powder is fully wetted and a homogenous slurry (mill base) is formed.
-
Wet Milling: Transfer the mill base to a bead mill. Mill the slurry until the desired particle size distribution is achieved (typically a median particle size (D50) of <5 µm).[7] Monitor particle size periodically during milling.
-
Final Formulation: Transfer the milled concentrate to a finishing vessel.
-
Add Thickener: Prepare a pre-gel of the xanthan gum in a small amount of water and add it to the main batch under gentle agitation.
-
Add Final Components: Add the antifoaming agent and biocide.
-
Homogenize: Continue to mix gently until the formulation is uniform. Adjust the final volume with deionized water if necessary.
Protocol 2: Greenhouse Efficacy Bioassay for a Post-Emergence Herbicide
This protocol outlines a whole-plant bioassay to determine herbicide efficacy under controlled conditions.[8][9]
1. Plant Preparation:
-
Potting: Use a standard greenhouse potting mix in 10-cm diameter pots.[9]
-
Seeding: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis).
-
Growth: Grow plants in a greenhouse with controlled conditions (e.g., 25/18°C day/night, 16-hour photoperiod).[9]
-
Thinning: After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot).[9]
2. Herbicide Application:
-
Timing: Apply treatments when plants reach the 2-4 true leaf stage.[8][9]
-
Dose Preparation: Prepare a series of herbicide dilutions to test a range of application rates. Include an untreated control (sprayed only with water and formulation blanks).[9]
-
Application: Use a laboratory spray chamber with a calibrated nozzle to ensure uniform application at a set volume (e.g., 200 L/ha).[9]
-
Randomization: Arrange the treated pots in the greenhouse in a randomized complete block design with at least 3-4 replications per treatment.[9][10]
3. Data Collection and Analysis:
-
Visual Assessment: Rate plant injury (phytotoxicity) at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete death).[9]
-
Biomass Measurement: At 21 DAT, harvest the above-ground plant material, and record the fresh or dry weight.[9][10]
-
Analysis: Calculate the percent growth reduction relative to the untreated control. Analyze the data using appropriate statistical methods (e.g., ANOVA) and determine the dose required for 50% or 90% growth reduction (GR₅₀ / GR₉₀).
Protocol 3: Accelerated Storage Stability Test
This protocol is used to predict the long-term shelf life of a formulation in a shorter timeframe.[][12]
1. Materials and Equipment:
-
Samples of the test formulation in commercial packaging.
-
Temperature-controlled oven (e.g., capable of maintaining 54°C ± 2°C).
-
Analytical equipment for measuring active ingredient concentration (e.g., HPLC).
-
Equipment for physical testing (e.g., viscometer, particle size analyzer, suspensibility testing apparatus).
2. Procedure:
-
Initial Analysis (Time 0): Before storage, analyze the formulation for key parameters:
-
Appearance (color, homogeneity).
-
Active ingredient concentration.
-
pH.
-
Viscosity.
-
Particle size distribution (for SC formulations).
-
Emulsion/dispersion stability upon dilution.
-
-
Storage: Place the packaged samples in an oven set to 54°C. The standard duration for accelerated testing is 14 days, which often correlates to a shelf life of approximately two years at ambient temperatures.[13]
-
Final Analysis (After 14 Days):
-
Remove the samples from the oven and allow them to equilibrate to room temperature.
-
Visually inspect the packaging for any changes (e.g., corrosion, swelling).
-
Re-analyze the formulation for the same parameters tested at Time 0.
-
-
Evaluation: Compare the initial and final results. The formulation is considered stable if the active ingredient concentration and physical properties remain within predefined specification limits.
Visualizations: Workflows and Modes of Action
Agrochemical Formulation Workflow
Caption: Workflow for agrochemical formulation development and testing.
Mode of Action: Glyphosate Herbicide
Glyphosate is a non-selective herbicide that acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, a key component of the shikimate pathway.[14][15][16] This pathway is essential for the synthesis of aromatic amino acids in plants and many microorganisms, but is absent in animals.[14][16]
Caption: Glyphosate inhibits the shikimate pathway, blocking amino acid synthesis.
Mode of Action: Azole Fungicide
Azole fungicides inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[17][18] They specifically target the enzyme lanosterol 14-alpha-demethylase (CYP51), which leads to a buildup of toxic sterol precursors and disrupts membrane integrity, ultimately causing cell death.[18][19][20]
Caption: Azole fungicides inhibit ergosterol synthesis, disrupting fungal cell membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 3. Comparing EC vs. SC: The Future of Pesticide Technology| Z-Mixer [z-mixer.com]
- 4. Agro Chemicals - Formulation [jeevanchemicals.com]
- 5. Suspension Concentrate (SC): From Drift to Drizzle - Bahtera Adi Jaya [bahteraadijaya.com]
- 6. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]
- 7. nouryon.com [nouryon.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cambridge.org [cambridge.org]
- 12. epa.gov [epa.gov]
- 13. apvma.gov.au [apvma.gov.au]
- 14. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 15. researchgate.net [researchgate.net]
- 16. Glyphosate, the Shikimate Pathway and Parkinsons [kerstenuk.com]
- 17. Research Collection | ETH Library [research-collection.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, specifically thiazolo[3,2-a]pyrimidines, utilizing Ethyl 2-(2-aminothiazol-5-yl)acetate as a versatile starting material. The methodologies outlined are based on established cyclocondensation reactions and are intended to serve as a practical guide for the synthesis of potentially bioactive molecules for drug discovery and development.
Introduction
This compound is a valuable building block in heterocyclic synthesis due to its bifunctional nature, possessing a nucleophilic 2-amino group and an ester moiety attached to the thiazole ring. This arrangement allows for facile construction of fused heterocyclic systems. One of the most prominent applications is the synthesis of the thiazolo[3,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities. The general synthetic strategy involves the reaction of the 2-aminothiazole moiety with a 1,3-dielectrophilic species, such as a β-ketoester or diethyl malonate, to construct the pyrimidine ring.
Synthesis of Ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-acetate
This protocol describes the synthesis of a model thiazolo[3,2-a]pyrimidine derivative through the cyclocondensation of this compound with ethyl acetoacetate.
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
A mixture of this compound (1 equivalent) and ethyl acetoacetate (1.2 equivalents) is added to polyphosphoric acid (10 parts by weight).
-
The reaction mixture is heated with stirring at 120-130 °C for 3-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The aqueous mixture is neutralized by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
If no precipitate forms, the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-acetate.
Expected Data
The following table summarizes representative data for the synthesized compound. Actual results may vary.
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
| IR (KBr, cm⁻¹) | ~3400 (N-H str.), ~1735 (C=O, ester), ~1680 (C=O, pyrimidone), ~1620 (C=N) |
| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (t, 3H, -OCH₂CH₃), ~2.4 (s, 3H, -CH₃), ~3.8 (s, 2H, -CH₂CO), ~4.2 (q, 2H, -OCH₂CH₃), ~6.0 (s, 1H, pyrimidine H), ~7.5 (s, 1H, thiazole H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.1, ~24.0, ~35.0, ~61.5, ~105.0, ~120.0, ~145.0, ~155.0, ~160.0, ~165.0, ~170.0 |
| Mass Spec (m/z) | [M+H]⁺ expected at the calculated molecular weight + 1 |
Synthesis of Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
This protocol outlines the synthesis of a hydroxylated thiazolo[3,2-a]pyrimidine derivative through the reaction of this compound with diethyl malonate.
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
Diethyl malonate
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
A mixture of this compound (1 equivalent) and diethyl malonate (1.5 equivalents) is taken in a round-bottom flask.
-
Phosphoryl chloride (5-10 equivalents) is added cautiously to the mixture under a fume hood.
-
The reaction mixture is heated to reflux for 4-6 hours, with monitoring by TLC.
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The resulting acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product is recrystallized from ethanol to yield pure Ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Expected Data
The following table provides expected analytical data for the synthesized compound.
| Parameter | Expected Value |
| Yield | 55-70% |
| Appearance | Crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| IR (KBr, cm⁻¹) | ~3450 (O-H str.), ~1730 (C=O, ester), ~1675 (C=O, pyrimidone), ~1610 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.2 (t, 3H, -OCH₂CH₃), ~3.9 (s, 2H, -CH₂-thiazole), ~4.1 (q, 2H, -OCH₂CH₃), ~7.6 (s, 1H, thiazole H), ~11.0 (br s, 1H, -OH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~14.0, ~34.0, ~60.0, ~90.0, ~121.0, ~148.0, ~158.0, ~162.0, ~168.0, ~172.0 |
| Mass Spec (m/z) | [M+H]⁺ expected at the calculated molecular weight + 1 |
Potential Workflow for Biological Evaluation
The synthesized thiazolo[3,2-a]pyrimidine derivatives can be subjected to a variety of biological assays to determine their potential as therapeutic agents. A general workflow for preliminary biological screening is depicted below.
Ethyl 2-(2-aminothiazol-5-yl)acetate: A Versatile Precursor for the Synthesis of Bioactive Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-aminothiazol-5-yl)acetate and its structural analogs are pivotal building blocks in medicinal chemistry, serving as versatile precursors for the synthesis of a diverse array of bioactive molecules. The inherent reactivity of the 2-aminothiazole core, coupled with the functional handle of the ethyl acetate group, provides a facile entry point for the construction of complex heterocyclic systems. These resulting molecules have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of bioactive molecules derived from this valuable precursor.
I. Synthesis of Bioactive Molecules
The 2-aminothiazole scaffold is a common feature in numerous FDA-approved drugs and clinical candidates. Its ability to participate in a variety of chemical transformations makes it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.
A. Anticancer Agents: Synthesis of Dasatinib
Dasatinib, a potent oral dual BCR/ABL and Src family tyrosine kinase inhibitor, is a prime example of a clinically successful drug synthesized from a 2-aminothiazole precursor. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The synthesis involves the coupling of a substituted 2-aminothiazole-5-carboxamide with a pyrimidine derivative.
Synthetic Workflow for Dasatinib:
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(2-aminothiazol-5-yl)acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide. In the case of this compound, the key starting materials are typically an ethyl 4-haloacetoacetate and thiourea.
Q2: What are the critical parameters that influence the yield of the Hantzsch thiazole synthesis?
A2: Several factors can significantly impact the reaction yield, including:
-
Reaction Temperature: Optimizing the temperature is crucial. While some reactions proceed at room temperature, others require heating to go to completion.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and yield. Ethanol is a commonly used solvent.
-
Reaction Time: Sufficient time must be allowed for the reaction to complete. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Purity of Reactants: The purity of the starting materials, especially the α-halo-β-ketoester, is critical as impurities can lead to side reactions.
-
pH of the reaction medium: The acidity or basicity of the reaction mixture can influence the reaction pathway and the formation of byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction. Staining with an appropriate agent or visualization under UV light can be used to see the spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect starting material: The α-halo-β-ketoester might be unstable or impure. 2. Suboptimal reaction temperature: The reaction may be too slow at the current temperature. 3. Insufficient reaction time: The reaction may not have gone to completion. 4. Inappropriate solvent: Poor solubility of reactants. | 1. Verify starting material purity: Use freshly prepared or purified α-halo-β-ketoester. Confirm its structure using techniques like NMR. 2. Optimize temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Microwave irradiation can sometimes improve yields and reduce reaction times. 3. Extend reaction time: Continue the reaction and monitor by TLC until the starting material is consumed. 4. Solvent screening: Experiment with different solvents such as ethanol, methanol, or a mixture of solvents to improve solubility. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions: The formation of isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles, can occur, especially under acidic conditions. 2. Decomposition of starting material or product. | 1. Control pH: Maintain a neutral or slightly basic pH to minimize the formation of the imino-dihydrothiazole isomer. The use of a non-acidic catalyst or a base scavenger might be beneficial. 2. Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time might prevent decomposition. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Presence of persistent impurities. 3. Formation of an oil instead of a solid. | 1. Choose an appropriate extraction solvent: If the product is water-soluble, use a more polar organic solvent for extraction. Salting out the aqueous layer with brine can also improve extraction efficiency. 2. Purification by column chromatography: If recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system (e.g., ethyl acetate/hexane gradient) is recommended.[1] 3. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. If it remains an oil, purification by column chromatography is the best approach. |
| Product is Contaminated with Unreacted Thiourea | Excess thiourea used in the reaction. | Washing with water: Thiourea has some solubility in water. Washing the crude product with water during the work-up can help remove unreacted thiourea.[2] |
Experimental Protocols
Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol is a general guideline based on the synthesis of similar 2-aminothiazole derivatives. Optimization may be required for specific experimental setups.
Materials:
-
Ethyl 4-chloroacetoacetate (or Ethyl 4-bromoacetoacetate)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Hexane (for purification)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiazole Derivatives (Illustrative)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 4 | 65 |
| 2 | Acetic Acid | Ethanol | Reflux | 3 | 75 |
| 3 | Piperidine | Ethanol | Reflux | 2.5 | 82 |
| 4 | None | Methanol | Reflux | 5 | 60 |
| 5 | None | DMF | 100 | 2 | 70 |
Note: This table is illustrative and based on general findings for Hantzsch thiazole synthesis. Actual yields for this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 2-(2-aminothiazol-5-yl)acetate by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 2-(2-aminothiazol-5-yl)acetate by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: There are a few reasons this might be happening:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent until the compound dissolves completely.
-
Inappropriate Solvent: The solvent you have chosen may be unsuitable for your compound. This compound is a polar molecule, so polar solvents are a good starting point. If the compound remains insoluble even in a large volume of boiling solvent, you will need to select a different solvent.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the material has dissolved but some solid remains, you should proceed to the hot filtration step to remove these impurities.
Q2: No crystals are forming upon cooling. What are the next steps?
A2: This is a common issue, often due to supersaturation or using too much solvent. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to form.
-
Reducing Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
-
Ice Bath: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.[2]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is cooled too quickly. To remedy this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly. For this compound, a potential mixed solvent system could be ethanol-water or ethyl acetate-hexane.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield is often due to a few common errors:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product, as a significant amount of the compound will remain in the mother liquor upon cooling.[3] Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your material. To prevent this, use a pre-heated funnel and flask for the filtration.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. An ice bath can help increase the yield.
-
Losses During Transfer: Be meticulous during the transfer of solids and solutions to minimize physical losses.
Q5: My product is still impure after recrystallization. What went wrong?
A5: If impurities are still present, consider the following:
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[2] Ensure a slow cooling rate to allow for the formation of pure crystals.
-
Inappropriate Solvent: The chosen solvent may not effectively differentiate between your product and the impurities. It's possible the impurities have similar solubility profiles. In this case, you may need to try a different solvent or consider another purification technique, such as column chromatography.
-
Washing: Make sure to wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Data Presentation
| Characteristic of an Ideal Solvent | Rationale |
| High Solvating Power at Elevated Temperatures | To dissolve the crude product completely. |
| Low Solvating Power at Low Temperatures | To allow for the product to crystallize and maximize yield upon cooling. |
| Boiling Point Below Compound's Melting Point | To prevent the compound from "oiling out". The melting point of this compound is not consistently reported, but related compounds suggest it is a solid at room temperature. |
| Does Not React with the Compound | The solvent should be inert to the compound being purified. |
| Easily Removable | A relatively low boiling point allows for easy removal of residual solvent from the final product. |
| Impurities are either highly soluble or insoluble | If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration. |
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | A good starting point for polar compounds like aminothiazoles. |
| Isopropanol | Polar | 82 | Similar to ethanol, offers a slightly different solubility profile. |
| Ethyl Acetate | Intermediate | 77 | The ester functionality may provide good solubility. |
| Acetonitrile | Polar | 82 | A polar aprotic solvent that can be effective. |
| Water | Very Polar | 100 | May be a poor solvent on its own but can be used as an anti-solvent with a more soluble solvent like ethanol. |
| Solvent Mixtures | |||
| Ethanol/Water | Variable | Variable | Can be fine-tuned to achieve optimal solubility characteristics. |
| Ethyl Acetate/Hexane | Variable | Variable | A common mixture for compounds of intermediate polarity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound. Ethanol is suggested as a starting solvent.
Materials:
-
Crude this compound
-
Ethanol (or other selected solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection (if not using ethanol): Place a small amount of the crude product into several test tubes. Add a few drops of different candidate solvents to each tube and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the final product can be assessed by techniques such as melting point determination or NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic routes for this compound and related 2-aminothiazole derivatives include the Hantzsch thiazole synthesis, one-pot synthesis variations, and microwave-assisted synthesis. The classical Hantzsch synthesis involves the condensation of an α-haloketone or α-halo-β-ketoester with a thiourea derivative. One-pot and microwave-assisted methods offer improvements in terms of reaction time, yield, and environmental impact.[1][2][3][4][5]
Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?
A2: The Hantzsch synthesis for this specific compound would typically involve the reaction of an ethyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate) with thiourea.
Q3: How can I improve the yield of my Hantzsch thiazole synthesis?
A3: To improve the yield, consider the following:
-
Reaction Temperature: Optimizing the temperature is crucial. While some reactions proceed at room temperature, others may require heating or refluxing to go to completion.
-
Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but other polar solvents might be effective.
-
Catalyst: While the Hantzsch synthesis can proceed without a catalyst, acidic or basic catalysts can sometimes improve the reaction rate and yield.
-
Microwave Irradiation: The use of microwave synthesis has been shown to dramatically reduce reaction times and increase yields for the synthesis of 2-aminothiazole derivatives.[2][3][4]
Q4: What are some "greener" or more environmentally friendly approaches to this synthesis?
A4: Greener alternatives to traditional synthesis methods include:
-
One-Pot Synthesis: This approach reduces the number of workup and purification steps, minimizing solvent waste.[6][7][8][9]
-
Microwave-Assisted Synthesis: This technique often leads to shorter reaction times and reduced energy consumption.[2][3][4][5]
-
Solvent-Free Reactions: In some cases, the reaction can be carried out by grinding the reactants together without a solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials. | - Ensure the purity of the ethyl 4-haloacetoacetate and thiourea. The haloacetoacetate can be unstable and should be used fresh or stored properly. | |
| Incorrect stoichiometry. | - Verify the molar ratios of the reactants. A slight excess of thiourea is sometimes used. | |
| Formation of Side Products/Impurities | Polymerization of reactants or products. | - Control the reaction temperature carefully. Overheating can lead to decomposition and polymerization. |
| Formation of isomeric byproducts. | - The Hantzsch synthesis can sometimes yield isomeric thiazole products. Purification by column chromatography or recrystallization may be necessary to isolate the desired 5-yl isomer. | |
| Unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time or temperature. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes). - Try to form a salt (e.g., hydrochloride) of the amine to facilitate crystallization. |
| Product is contaminated with unreacted thiourea. | - Thiourea is water-soluble. Washing the crude product with water during the workup can help remove it. | |
| Product is dark-colored. | - Treat a solution of the crude product with activated charcoal to remove colored impurities before crystallization. |
Alternative Synthesis Routes at a Glance
| Synthesis Route | Starting Materials | Typical Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| Hantzsch Thiazole Synthesis | Ethyl 4-haloacetoacetate, Thiourea | Reflux in ethanol | Variable, can be moderate to good. | Well-established method. | Can require long reaction times; potential for side products. |
| One-Pot Synthesis | Ethyl acetoacetate, Halogenating agent (e.g., NBS), Thiourea | Often performed at room temperature or with gentle heating.[7] | Good to excellent (e.g., 72% for a related compound).[7] | Reduced workup steps; improved efficiency. | May require careful control of reagent addition. |
| Microwave-Assisted Synthesis | Ethyl 4-haloacetoacetate, Thiourea | Microwave irradiation in a suitable solvent (e.g., ethanol).[2][3] | Often high (can be >90% for related compounds).[2] | Rapid reaction times; often higher yields; environmentally friendly. | Requires specialized microwave reactor equipment. |
Experimental Protocols
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A structurally related compound)[7]
This protocol is for a related compound and may require optimization for the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of ethyl acetoacetate (1 equivalent) in a mixture of water and THF, add N-bromosuccinimide (1.2 equivalents) at 0°C.
-
Stir the mixture at room temperature for a specified time to allow for the in-situ formation of ethyl 2-bromoacetoacetate.
-
Add thiourea (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup to isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives[2][3]
This is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Substituted α-haloketone (e.g., Ethyl 4-haloacetoacetate)
-
Thiourea
-
Iodine (catalyst)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the α-haloketone (1 equivalent), thiourea (2 equivalents), and a catalytic amount of iodine.
-
Add ethanol as the solvent.
-
Subject the mixture to microwave irradiation at a specified power (e.g., 170 W) for a short duration (e.g., 5-15 minutes).[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent like ethanol.
Visualizing Synthesis Pathways
Below are diagrams illustrating the key synthetic routes.
Caption: Hantzsch synthesis of this compound.
Caption: One-pot synthesis pathway.
Caption: Microwave-assisted synthesis workflow.
References
- 1. jusst.org [jusst.org]
- 2. jusst.org [jusst.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common side reactions in the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. This reaction involves the condensation of ethyl 4-chloroacetoacetate with thiourea.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are ethyl 4-chloroacetoacetate and thiourea. A suitable solvent, such as ethanol, is commonly used.[2] Depending on the specific protocol, a base like sodium carbonate may be added.[3]
Q3: What is the expected yield for this synthesis?
Yields can vary depending on the specific reaction conditions and purification methods. However, reported yields for similar 2-aminothiazole syntheses are generally in the range of 70-98%.[2][4] Optimization of reaction parameters can significantly impact the final yield.
Q4: How is the final product typically purified?
Purification is commonly achieved through recrystallization.[5][6][7][8] The choice of solvent is crucial for effective purification. A solvent system in which the product is soluble at high temperatures but insoluble at low temperatures is ideal. Common solvents for recrystallization of organic compounds include ethanol, ethyl acetate, and mixtures involving hexanes.[6][8] Following recrystallization, the purified product is typically isolated by vacuum filtration and dried.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Low yields are a frequent challenge in organic synthesis. Several factors can contribute to this issue in the Hantzsch thiazole synthesis.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Temperature: The reaction may require heating. Gradually increase the reaction temperature and monitor for improvements in conversion. A typical temperature range is 60-70°C.[2][3] |
| Suboptimal Reagent Stoichiometry | - Thiourea Excess: A slight excess of thiourea may be beneficial in some cases to drive the reaction to completion. |
| Impure Starting Materials | - Purity Check: Verify the purity of ethyl 4-chloroacetoacetate and thiourea. Impurities can lead to side reactions and lower the yield. |
| Side Reactions | - Isomer Formation: The primary precursor, ethyl 4-chloroacetoacetate, can contain the isomeric ethyl 2-chloroacetoacetate, which can lead to the formation of an undesired regioisomer, Ethyl 2-(2-aminothiazol-4-yl)acetate.[3] Using highly pure ethyl 4-chloroacetoacetate is crucial. |
| Product Loss During Work-up/Purification | - Extraction: Ensure efficient extraction of the product from the aqueous phase during work-up. - Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss in the mother liquor.[5] |
Issue 2: Presence of Impurities in the Final Product
The final product may be contaminated with unreacted starting materials or side products.
| Potential Impurity | Identification and Removal |
| Unreacted Thiourea | - Identification: Can be detected by TLC. - Removal: Thiourea has different solubility characteristics compared to the product and can often be removed during the work-up and recrystallization steps. A wash with water during the work-up can help remove excess thiourea. |
| Unreacted Ethyl 4-chloroacetoacetate | - Identification: Can be detected by TLC. - Removal: Can be removed by purification techniques such as column chromatography or careful recrystallization. |
| Ethyl 2-(2-aminothiazol-4-yl)acetate (Isomeric Impurity) | - Identification: This isomer has a very similar molecular weight to the desired product, making it challenging to distinguish by mass spectrometry alone. NMR spectroscopy is essential for structural confirmation. - Removal: Separation of these isomers can be difficult. The best approach is to prevent its formation by using pure ethyl 4-chloroacetoacetate. If present, fractional crystallization or preparative chromatography may be required. |
| Polymeric Byproducts | - Formation: Thiourea can be unstable under certain conditions, potentially leading to the formation of polymeric materials. - Removal: These are often insoluble and can be removed by filtration. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established Hantzsch thiazole syntheses.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium Carbonate (optional, as a base)
-
Water
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiourea in ethanol. If using a base, add sodium carbonate to the mixture.
-
Heat the mixture to 40-55°C with stirring.
-
Slowly add ethyl 4-chloroacetoacetate dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 60-70°C and maintain it for 5-6 hours, monitoring the reaction by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Relationship of Side Reactions
Caption: The formation of the desired product and a common isomeric byproduct from different starting material isomers.
References
- 1. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 2. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Derivatization of Ethyl 2-(2-aminothiazol-5-yl)acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-aminothiazol-5-yl)acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Acylation of the 2-Amino Group
Question: I am trying to acylate the 2-amino group of this compound, but I am getting low yields and multiple products. What are the optimal conditions?
Answer:
Low yields and the formation of byproducts in acylation reactions are common issues. Success often depends on the choice of acylating agent, base, and solvent. Here are some troubleshooting steps and optimized conditions to consider:
Common Problems & Solutions:
-
Low Reactivity: The 2-amino group on the thiazole ring can be less nucleophilic than a typical aromatic amine due to the electron-withdrawing nature of the ring.
-
Solution: Use a more reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine (Et3N) or pyridine.[1]
-
-
Side Reactions:
-
Di-acylation: The nitrogen atom of the newly formed amide can sometimes be acylated, especially under harsh conditions.
-
Solution: Use stoichiometric amounts of the acylating agent and perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
-
Reaction with the Ester: The ester group can potentially react, although this is less common under standard acylation conditions.
-
Solution: Avoid strongly basic conditions that could lead to saponification.
-
-
Recommended Protocols:
-
Using Acyl Chlorides: Dissolve this compound and a slight excess of a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine) in a dry aprotic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF). Cool the mixture to 0 °C and add the acyl chloride (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]
-
Using Carboxylic Acids (with coupling agents): For a milder approach, couple the carboxylic acid directly using standard peptide coupling reagents like HATU or HOBt/EDC in a solvent such as dimethylformamide (DMF).
Data Presentation: Comparison of Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Typical Yield (%) | Notes |
| Acetyl Chloride | Triethylamine | CH2Cl2 | 0 °C to RT | 85-95 | Fast and efficient.[1] |
| Acetic Anhydride | Pyridine | Pyridine | RT | 80-90 | Pyridine acts as both solvent and base. |
| Carboxylic Acid | HATU/DIPEA | DMF | RT | 70-90 | Good for sensitive substrates. |
Experimental Workflow for Acylation:
Alkylation of the 2-Amino Group
Question: I am attempting an N-alkylation on the 2-amino group, but the reaction is sluggish and I'm observing N,N-dialkylation. How can I improve selectivity for mono-alkylation?
Answer:
Selective mono-alkylation of the 2-amino group can be challenging due to the potential for over-alkylation. The key is to control the stoichiometry and reactivity of the reagents.
Common Problems & Solutions:
-
Low Reactivity: As with acylation, the nucleophilicity of the amino group can be an issue.
-
Solution: Use a stronger base to deprotonate the amine, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like DMF or THF.
-
-
Over-alkylation (Dialkylation): The mono-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation.
-
Solution 1 (Stoichiometry): Use a slight excess of the amine relative to the alkylating agent.
-
Solution 2 (Reductive Amination): A more controlled method is reductive amination. First, form an imine by reacting the amine with an aldehyde or ketone, then reduce the imine in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This method generally provides good yields of the mono-alkylated product.
-
Recommended Protocols:
-
Direct Alkylation: To a solution of this compound in dry DMF, add NaH (1.1 equivalents) portion-wise at 0 °C. After hydrogen evolution ceases, add the alkyl halide (1.0 equivalent) and stir the reaction at room temperature until completion.
-
Reductive Amination: Dissolve the amine and an aldehyde or ketone (1.0-1.2 equivalents) in a solvent like dichloroethane (DCE) or methanol. Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) and stir at room temperature. Acetic acid can be used as a catalyst.
Data Presentation: Comparison of Alkylation Methods
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature | Typical Yield (%) | Selectivity |
| Direct Alkylation | Alkyl Halide | NaH | DMF | 0 °C to RT | 40-70 | Moderate |
| Reductive Amination | Aldehyde/Ketone | STAB | DCE | RT | 75-95 | High (Mono) |
Troubleshooting Logic for Alkylation:
Diazotization and Subsequent Reactions
Question: I want to perform a Sandmeyer-type reaction on the 2-amino group. What are the critical parameters for the initial diazotization step?
Answer:
Diazotization of heteroaromatic amines like 2-aminothiazoles can be sensitive. The stability of the resulting diazonium salt is a key factor.
Common Problems & Solutions:
-
Decomposition of Diazonium Salt: The diazonium salt can be unstable, especially at higher temperatures, leading to decomposition and undesired byproducts.
-
Solution: The reaction must be carried out at low temperatures, typically between 0 and 5 °C, using an ice-salt bath. The diazonium salt should be used immediately in the subsequent reaction without isolation.[2]
-
-
Incomplete Diazotization: Insufficient acid or nitrite can lead to unreacted starting material.
Recommended Protocol for Diazotization:
-
Suspend this compound in an aqueous solution of a strong acid (e.g., 2.5 equivalents of HBr or HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period (e.g., 15-30 minutes) before proceeding to the next step (e.g., addition of a copper(I) salt for a Sandmeyer reaction).
Signaling Pathway for Sandmeyer Reaction:
This technical support guide is intended to provide general advice. Experimental conditions may need to be optimized for specific substrates and desired derivatives. Always consult relevant literature and safety data sheets before performing any chemical reaction.
References
Troubleshooting low yields in one-pot synthesis of thiazole derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the one-pot synthesis of thiazole derivatives, with a focus on improving reaction yields and product purity.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
-
Question: My one-pot thiazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I address them?
-
Answer: Low or no product yield in a one-pot thiazole synthesis, such as the Hantzsch synthesis, can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Here are the primary areas to investigate:
-
Purity and Stability of Starting Materials: The quality of your reactants is paramount.
-
α-Haloketones: These reagents can degrade over time, especially if not stored properly. Ensure your α-haloketone is fresh or has been purified before use.[1] Impurities can lead to unpredictable outcomes and reduced yields.[2]
-
Thioamides/Thiourea: Check the purity of your thioamide or thiourea. Some thioamides can be unstable, particularly in acidic conditions, which may lead to the formation of side products.[1][3]
-
-
Reaction Conditions: Optimization of reaction parameters is crucial for maximizing yield.
-
Temperature: Many Hantzsch syntheses require heating to overcome the activation energy.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable. However, excessive heat can promote the formation of side products.[1]
-
Solvent: The choice of solvent significantly impacts reaction rate and yield.[1] Ethanol is a commonly used and effective solvent for many one-pot thiazole syntheses.[4] In some cases, a mixture of solvents, like ethanol/water, can improve yields.[5]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using TLC to determine the optimal reaction time.
-
-
Stoichiometry of Reactants:
-
Ensure the correct molar ratios of your starting materials. In some protocols, a slight excess of the thioamide is used to drive the reaction to completion.
-
-
Catalyst:
-
The absence or inefficiency of a catalyst can be a factor. While some reactions proceed without a catalyst, others benefit from acids, bases, or other catalytic systems to improve yields and reaction times.
-
-
Issue 2: Formation of Multiple Products/Impurities
-
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products is a common challenge in one-pot reactions. Here are some strategies to enhance selectivity:
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes disfavor competing side reactions and improve selectivity.[6]
-
pH: The pH of the reaction medium can be critical. For instance, in the Hantzsch synthesis with N-monosubstituted thioureas, neutral conditions typically yield 2-(N-substituted amino)thiazoles, while acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[7][8]
-
-
Order of Reagent Addition:
-
In multicomponent reactions, the order in which you add the reagents can influence the reaction pathway. A stepwise addition, allowing for the formation of an intermediate before adding the final component, can sometimes prevent the formation of side products.[9]
-
-
Purity of Starting Materials:
-
As mentioned previously, impurities in the starting materials can lead to side reactions.[2] Using highly pure reagents is crucial.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I'm having trouble isolating and purifying my thiazole derivative from the reaction mixture. What are some common pitfalls and solutions?
-
Answer: Isolation and purification can be challenging in one-pot syntheses due to the presence of unreacted starting materials, byproducts, and catalysts.
-
Product Precipitation:
-
In many Hantzsch syntheses, the thiazole product precipitates from the solution upon neutralization of the reaction mixture.[10] If your product is not precipitating, it could be due to its solubility in the solvent system. Adding a more polar solvent in which the product is insoluble, like water, can induce precipitation.[10]
-
-
Work-up Procedure:
-
Careful control of pH during the work-up is essential to avoid hydrolysis of the product or other sensitive functional groups.[1]
-
-
Chromatography:
-
If byproducts have similar polarity to your desired product, co-elution during column chromatography can occur.[6] Experiment with different solvent systems for your chromatography to achieve better separation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical one-pot synthesis method for thiazole derivatives?
-
Q2: How can I monitor the progress of my one-pot thiazole synthesis?
-
A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.
-
-
Q3: What are some common side reactions in the Hantzsch thiazole synthesis?
-
A3: Under acidic conditions, a common side reaction is the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[7] The stability of the reactants and intermediates can also influence the prevalence of other side reactions.
-
-
Q4: Can microwave irradiation or ultrasound be used to improve yields?
-
A4: Yes, alternative energy sources like microwave irradiation and ultrasonic irradiation have been shown to significantly enhance yields and reduce reaction times in the synthesis of thiazole derivatives.[5]
-
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the effect of different reaction parameters on the yield of one-pot thiazole synthesis, based on published data.
Table 1: Effect of Solvent on Yield
| Solvent | Yield (%) | Reference |
| Ethanol | 90 | [4] |
| Methanol | Not specified, but used in a high-yield reaction | [1] |
| Ethanol/Water (1:1) | 87 | [5] |
| 1,4-Dioxane | Trace | [4] |
| Acetone | Trace | [4] |
| THF | Trace | [4] |
Table 2: Effect of Temperature on Yield (in Ethanol)
| Temperature (°C) | Yield (%) | Reference |
| 20 | 46 | [11] |
| 30 | 59 | [11] |
| 35 | 73 | [11] |
| 40 | 80 | [11] |
| 45 | 90 | [11] |
| 50 | 85 | [11] |
| 55 | 82 | [11] |
Experimental Protocols
General Procedure for One-Pot Synthesis of Hantzsch Thiazole Derivatives
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the α-haloketone (1 mmol), thiourea or a substituted thioamide (1.1 mmol), and the aldehyde (1 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (10 mL).
-
Catalyst Addition (if applicable): Add the catalyst (e.g., a catalytic amount of an acid or base).
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (typically 2-8 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing cold water or a dilute base solution (e.g., 5% sodium carbonate) to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash it with water, and then recrystallize it from an appropriate solvent (e.g., ethanol) to obtain the pure thiazole derivative.
Visualizations
Caption: Experimental workflow for a typical one-pot synthesis of thiazole derivatives.
Caption: Troubleshooting flowchart for addressing low yields in thiazole synthesis.
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 2-(2-aminothiazol-5-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Ethyl 2-(2-aminothiazol-5-yl)acetate. The following information is designed to help you identify and remove impurities, thereby ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the Hantzsch thiazole synthesis. These can include:
-
Unreacted Starting Materials: Such as ethyl chloroacetate and thiourea.
-
Side Products: Including regioisomers and products from polymerization or degradation.
-
Residual Solvents: From the reaction and initial work-up steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the TLC profile of your crude material with that of the purified fractions, you can assess the removal of impurities. A typical mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing impurities, provided a suitable solvent or solvent system is identified.
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Solvent is too good. | The compound is too soluble in the chosen solvent, even at low temperatures. Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until turbidity persists. Then, reheat to dissolve and cool slowly. |
| Solution is not saturated. | The initial volume of solvent was too large. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Presence of oily impurities. | Oily impurities can inhibit crystallization. Attempt to remove them first by a simple filtration through a plug of silica gel or by performing a liquid-liquid extraction. |
Problem: The yield after recrystallization is very low.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crystallizing out during hot filtration. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Flash Column Chromatography
Flash column chromatography is a versatile method for separating the target compound from a mixture of impurities.
Problem: Poor separation of the compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Optimize the mobile phase using TLC. A good starting point is a gradient of ethyl acetate in hexanes. Adjust the polarity to achieve a good separation between your product and the impurities. For basic compounds like aminothiazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution. |
| Column overloading. | The amount of crude material is too high for the column size. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels to allow for an even flow of the mobile phase. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is a general guideline and may require optimization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate or methanol).
-
Addition of Anti-solvent: While the solution is still warm, add a miscible anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes slightly turbid.
-
Clarification: Reheat the mixture gently until the turbidity just disappears, creating a saturated solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
A patent for a similar compound suggests purification by recrystallization from a mixture of THF, hexane, and water.[1] Another related compound was purified by recrystallization from an ethanol/DMF mixture.[2]
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification by flash column chromatography.
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good solvent system will give your product an Rf value of approximately 0.2-0.4. A common mobile phase for aminothiazole derivatives is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides a hypothetical example of purity improvement based on the described purification methods. Actual results will vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield |
| Recrystallization | 85% | >98% | 70-85% |
| Flash Column Chromatography | 85% | >99% | 60-80% |
Visualizations
Caption: General workflows for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Navigating the Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate at Scale: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the transition from laboratory to industrial-scale production.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting/Solution |
| Low Yield | Incomplete reaction due to insufficient mixing or heat transfer at a larger scale. | - Optimize Agitation: Ensure adequate mixing to maintain a homogeneous reaction mixture. The agitator design and speed may need to be adjusted for the larger reactor volume.- Improve Heat Transfer: Monitor and control the internal reaction temperature closely. Hot spots or uneven heating can lead to side reactions and degradation. Consider a jacketed reactor with a suitable heat transfer fluid. |
| Degradation of starting materials or product under prolonged reaction times or elevated temperatures. | - Reaction Time Optimization: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time and avoid unnecessary heating.- Temperature Control: Maintain the reaction temperature within the validated range. Even slight deviations can significantly impact yield on a larger scale. | |
| Suboptimal stoichiometry of reactants. | - Precise Dosing: Implement calibrated and automated dosing systems for accurate addition of reactants. Inaccurate charging of reactants is a more significant issue at scale. | |
| Impurity Formation | Formation of byproducts from side reactions, such as dimerization or polymerization, favored at higher concentrations or temperatures. | - Controlled Addition: Add critical reagents, such as the α-haloester, portion-wise or via a controlled feed to minimize localized high concentrations that can promote side reactions.- Temperature Management: As with low yield, strict temperature control is crucial to minimize the formation of temperature-sensitive impurities. |
| Presence of unreacted starting materials in the final product. | - Stoichiometry Adjustment: A slight excess of one reactant (e.g., thiourea) might be necessary to drive the reaction to completion, but this must be carefully evaluated to avoid purification challenges. | |
| Formation of regioisomers during the Hantzsch thiazole synthesis. | - pH Control: The pH of the reaction mixture can influence regioselectivity. Maintaining a consistent and optimized pH is critical during scale-up. | |
| Difficult Product Isolation and Purification | The product oils out or fails to crystallize effectively from the reaction mixture. | - Solvent Selection: The choice of crystallization solvent is critical. A solvent system that works at a lab scale may not be optimal for large-scale crystallization. Anti-solvent crystallization is a common industrial technique.- Seeding Strategy: Develop a robust seeding protocol to ensure consistent crystallization and control of particle size. |
| Product is difficult to filter or wash. | - Crystal Morphology: Control crystallization conditions (cooling rate, agitation) to obtain crystals with a morphology that is easy to filter and wash. Poorly formed crystals can trap impurities and solvent. | |
| Residual solvent levels in the final product are high. | - Drying Optimization: Optimize the drying process (temperature, vacuum, time) for the larger batch size. Inefficient drying is a common scale-up issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?
A1: The main challenges include managing the exothermic nature of the reaction, ensuring efficient mixing and heat transfer in larger reactors, controlling impurity formation, and achieving consistent and efficient product isolation and purification. Issues that are minor at the lab scale can become significant at the pilot or commercial scale.
Q2: How does the choice of solvent impact the scale-up process?
A2: Solvent selection is critical for several reasons. At scale, factors such as solvent toxicity, environmental impact, cost, and ease of recovery become paramount. The solvent also plays a crucial role in reaction kinetics, solubility of reactants and products, and the final crystallization process. A solvent that is effective for a 100g batch may be impractical or unsafe for a 100kg production.
Q3: What are some common impurities to watch for in the large-scale synthesis?
A3: Besides unreacted starting materials, common impurities can include byproducts from the self-condensation of the α-haloester, dimerization of the product, and regioisomers formed during the thiazole ring formation. The impurity profile can also be affected by the quality of the starting materials, which can be more variable in bulk quantities.
Q4: How can I improve the filtration and drying of the final product at scale?
A4: To improve filtration, focus on controlling the crystallization process to produce larger, more uniform crystals. This can be achieved through controlled cooling rates and the use of a seeding strategy. For drying, consider using equipment designed for large-scale operations, such as a filter-dryer or a vacuum tray dryer, and validate the drying parameters to ensure efficient solvent removal without product degradation.
Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve thiourea (1.1 eq) in ethanol (5 volumes).
-
Reagent Addition: Slowly add ethyl 4-chloroacetoacetate (1.0 eq) to the stirred solution at room temperature over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium bicarbonate.
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight.
Considerations for Pilot-Plant Scale Synthesis
-
Reactor: A 100 L glass-lined or stainless steel reactor with a jacket for heating and cooling is recommended.
-
Addition: The ethyl 4-chloroacetoacetate should be added via a dosing pump over a longer period (e.g., 1-2 hours) to control the exotherm.
-
Mixing: The agitator speed and design must be sufficient to ensure good mixing of the slurry.
-
Work-up: The neutralization step will require careful control of the addition rate of the base to avoid temperature spikes.
-
Isolation: A centrifuge or a filter press will be required for efficient solid-liquid separation.
-
Drying: A vacuum tray dryer or a filter-dryer is typically used for drying the wet cake.
Quantitative Data
The following table provides a hypothetical comparison of key parameters between laboratory and industrial scale synthesis to illustrate potential differences. Actual data will vary depending on the specific process and equipment.
| Parameter | Laboratory Scale (100 g) | Industrial Scale (100 kg) |
| Typical Yield | 80-90% | 75-85% |
| Purity (by HPLC) | >99% | >98.5% |
| Reaction Time | 4-6 hours | 6-10 hours (including additions) |
| Cycle Time | 12-24 hours | 24-48 hours |
Visualizations
Experimental Workflow
Preventing degradation of Ethyl 2-(2-aminothiazol-5-yl)acetate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 2-(2-aminothiazol-5-yl)acetate to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to temperature, light, and atmospheric conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | Prevents aerobic oxidation, a known degradation pathway for similar thiazole compounds.[1][2] |
| Light Exposure | Keep in a dark place | Protects against photodegradation, which can be initiated by UV or visible light. |
| Container | Tightly sealed, airtight container[3][4][5] | Prevents exposure to moisture and atmospheric oxygen. |
Q2: My solid sample of this compound has changed color (e.g., turned yellow or brown). What could be the cause?
A change in color is a common indicator of chemical degradation. The primary causes are typically oxidation or reactions with impurities. The 2-aminothiazole moiety is susceptible to oxidation, which can lead to the formation of colored byproducts. This process is often accelerated by exposure to air and light, especially during long-term storage if not kept under an inert atmosphere.[1][2]
Q3: What are the likely degradation products of this compound?
Based on its chemical structure, two primary degradation pathways are anticipated:
-
Oxidation: The aminothiazole ring or the benzylic position of related structures can undergo oxidation in the presence of air, leading to hydroxylated or other oxidized species.[1][2]
-
Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis, particularly in the presence of moisture, acid, or base. This reaction would yield 2-(2-aminothiazol-5-yl)acetic acid and ethanol.
Identifying these impurities is crucial for ensuring the quality of your research.
Q4: How can I monitor the stability and purity of my this compound sample?
Regular analytical testing is recommended to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.[6][7][8] A stability-indicating method can separate the intact compound from its degradation products, allowing for accurate quantification of purity over time.
Q5: Can I store this compound in solution?
Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation, such as hydrolysis. If you need to prepare a stock solution for immediate use, it is advisable to use a dry, aprotic solvent. For any extended storage in solution, a stability study should be performed to determine the degradation rate in the chosen solvent and storage conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
Diagram: Troubleshooting Workflow for Compound Degradation
Caption: Troubleshooting workflow for identifying and mitigating compound degradation.
Diagram: Potential Degradation Pathways
Caption: Primary degradation pathways for this compound.
Experimental Protocols
To proactively assess the stability of your compound, a forced degradation study is recommended.[9][10][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish stability-indicating analytical methods.[11][12]
Protocol: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (0.1 M)[13]
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Sodium hydroxide (0.1 M)[13]
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Hydrogen peroxide (3%)[11]
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HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
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Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Dissolve the compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 60°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
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Expose the solid compound to a light source that provides combined visible and UV output as specified in ICH Q1B guidelines.
-
Dissolve the exposed solid in a suitable solvent for HPLC analysis.
-
-
Control Sample:
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Prepare a solution of the compound in the mobile phase at the same concentration as the stressed samples and analyze immediately.
-
Analysis:
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Analyze all samples by a suitable stability-indicating HPLC method.
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Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. greenfield.com [greenfield.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 8. Modification and re-validation of the ethyl acetate-based multi-residue method for pesticides in produce - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving Ethyl 2-(2-aminothiazol-5-yl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving Ethyl 2-(2-aminothiazol-5-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, containing a polar aminothiazole ring and an ester group, is expected to be more soluble in polar solvents. Its solubility is influenced by the solvent's ability to engage in hydrogen bonding and other polar interactions. The amino group can be protonated under acidic conditions, which may increase its solubility in aqueous solutions.
For a qualitative understanding of its solubility in common laboratory solvents, please refer to the table below. This data is based on the trends observed for the closely related compound, 2-amino-5-methylthiazole, and should be used as a general guide. Experimental verification for your specific application is highly recommended.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Solvent Type | Estimated Solubility |
| Water | High | Protic | Sparingly soluble |
| Methanol | High | Protic | Soluble |
| Ethanol | High | Protic | Soluble |
| Acetonitrile | High | Aprotic | Soluble |
| Dimethylformamide (DMF) | High | Aprotic | Very Soluble |
| Dimethyl sulfoxide (DMSO) | High | Aprotic | Very Soluble |
| Acetone | Medium | Aprotic | Soluble |
| Ethyl Acetate | Medium | Aprotic | Moderately Soluble |
| Dichloromethane (DCM) | Medium | Aprotic | Moderately Soluble |
| Tetrahydrofuran (THF) | Medium | Aprotic | Moderately Soluble |
| Toluene | Low | Aprotic | Sparingly Soluble |
| Hexane | Low | Aprotic | Insoluble |
Troubleshooting Guides for Common Reactions
Acylation of the 2-Amino Group
Issue: Low yield or incomplete conversion during the acylation of the 2-amino group on this compound.
Possible Cause: Suboptimal solvent selection affecting nucleophilicity and reagent solubility.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the rate of acylation. While the starting material is polar, the acylating agent (e.g., an acid chloride or anhydride) may be less so. A solvent that can dissolve both components is crucial.
-
Protic vs. Aprotic Solvents:
-
Protic solvents (e.g., ethanol, methanol) can solvate the amino group through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.
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Polar aprotic solvents (e.g., acetonitrile, DMF, acetone) are often a better choice as they can dissolve the starting material without significantly hindering the nucleophilicity of the amino group.[1] Acetone has been shown to be an effective solvent for some acylation reactions, leading to high yields.[1]
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. If the reaction stalls, it may indicate a solubility issue or deactivation of the nucleophile.
-
Base Selection: The choice of base is also critical. An organic base like triethylamine or pyridine is commonly used to neutralize the acid byproduct. Ensure the base is soluble in the chosen solvent.
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., acetonitrile or acetone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a typical acylation reaction.
N-Alkylation of the 2-Amino Group
Issue: Poor selectivity (N-alkylation vs. other sites) or slow reaction rate during the N-alkylation of this compound.
Possible Cause: Inappropriate solvent choice impacting the nucleophilicity of the amine and the reaction pathway.
Troubleshooting Steps:
-
Solvent Choice for SN2 Reactions: N-alkylation with alkyl halides typically proceeds via an SN2 mechanism. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions. They can dissolve the reactants and stabilize the transition state without strongly solvating and deactivating the nucleophilic amine.
-
Avoid Protic Solvents: Protic solvents (alcohols, water) can form hydrogen bonds with the amino group, creating a "solvent cage" that hinders its ability to act as a nucleophile, thereby slowing down the reaction.
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Byproduct Formation: In some cases, over-alkylation can be an issue. Using a less polar solvent or a solvent mixture might help to control the reaction rate and improve selectivity.
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Base and Temperature: The choice of a suitable base (e.g., potassium carbonate, sodium hydride) and reaction temperature is crucial and should be optimized in conjunction with the solvent.
Caption: Decision tree for troubleshooting N-alkylation reactions.
Condensation with Aldehydes or Ketones
Issue: Low yields and formation of side products in the condensation reaction of the 2-amino group with carbonyl compounds.
Possible Cause: The solvent can influence the equilibrium of the condensation reaction and the stability of the intermediate imine.
Troubleshooting Steps:
-
Solvent's Role in Dehydration: Condensation reactions typically involve the removal of a water molecule. Using a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus) can drive the reaction to completion.
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Solvent-Free Conditions: For some condensation reactions involving aminothiazoles, solvent-free conditions or the use of microwave irradiation can lead to higher yields and shorter reaction times.
-
Catalyst Solubility: If an acid or base catalyst is used, its solubility and activity in the chosen solvent are important considerations. For instance, some reactions may benefit from the use of a protic solvent like ethanol when an acid catalyst is employed.
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Product Precipitation: In some cases, the desired product may be insoluble in the reaction solvent and precipitate out, driving the equilibrium towards the product side. This can be a useful strategy to improve yields.
Experimental Protocol: General Procedure for Condensation with an Aldehyde
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To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1 equivalent), the aldehyde (1 equivalent), and a suitable solvent (e.g., toluene).
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Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Caption: Logical flow for optimizing condensation reactions.
References
Overcoming steric hindrance in coupling reactions with Ethyl 2-(2-aminothiazol-5-yl)acetate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for overcoming steric hindrance in coupling reactions involving Ethyl 2-(2-aminothiazol-5-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with the 2-amino group of this compound often challenging?
A1: The primary difficulties arise from a combination of steric and electronic factors. The 2-aminothiazole moiety is considered an electron-deficient amine, which reduces its nucleophilicity.[1] Additionally, the thiazole ring itself, along with the substituent at the 5-position, creates steric hindrance that can physically obstruct the approach of coupling partners to the nitrogen atom. This leads to slower reaction rates and lower yields with standard coupling protocols.[1]
Q2: My standard amide coupling reaction (e.g., using EDC/HOBt) with a carboxylic acid is giving a very low yield. What is the first thing I should change?
A2: For sterically hindered and electron-deficient amines like 2-aminothiazoles, standard carbodiimide reagents are often insufficient.[1] The first and most effective change is to switch to a more potent coupling reagent. Uronium/aminium salts like HATU , HBTU , or phosphonium salts such as PyAOP and PyBOP are designed for such challenging couplings as they form highly reactive activated esters.[2]
Q3: I've switched to HATU for my amide coupling, but the conversion is still poor. What other reaction conditions can I optimize?
A3: If a potent coupling reagent is still not providing satisfactory results, several other parameters can be optimized:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[3] For particularly stubborn couplings, heating to 80 °C or using microwave irradiation can be highly effective.[1]
-
Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time, sometimes up to 24-72 hours, may be necessary to drive the reaction to completion.[1]
-
Solvent: Polar aprotic solvents like DMF or NMP are generally good choices. For reactions involving intermediates prone to hydrolysis, switching to a non-polar solvent like DCM or Toluene for the activation step can be beneficial.[1]
-
Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is standard. Ensure an adequate amount (typically 2-3 equivalents) is used.
Q4: I am observing multiple spots on my TLC plate during an acylation reaction. What are the likely side products and how can I avoid them?
A4: A common side reaction with 2-aminothiazoles is the formation of a bis-acylated product.[4][5] This can occur if the initially formed amide tautomerizes, presenting a second site for acylation. To prevent this, a protecting group strategy is often effective. Protecting the 2-amino group with a tert-Butoxycarbonyl (Boc) group allows for clean mono-acylation. The Boc group can then be removed under mild acidic conditions.[4][5]
Q5: My Buchwald-Hartwig N-arylation reaction with an aryl bromide is failing. What are the most critical parameters to investigate?
A5: The success of a Buchwald-Hartwig amination hinges on the correct combination of catalyst, ligand, and base.[6] For challenging heteroaromatic amines:
-
Ligand: This is the most critical parameter. Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or BrettPhos are specifically designed to promote the difficult oxidative addition and reductive elimination steps with hindered substrates.[3][7]
-
Base: The choice of base is crucial. While common bases include carbonates (K₂CO₃, Cs₂CO₃), stronger, non-nucleophilic bases are often required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or potassium phosphate (K₃PO₄) are frequently more effective for these couplings.[3][8]
-
Catalyst Precursor: Using a pre-formed palladium(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst can improve consistency and reactivity.[8]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[3]
Troubleshooting Guides
Amide Coupling / Acylation Troubleshooting
Low yield or no reaction when coupling this compound with a carboxylic acid.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Reagent Reactivity: Standard reagents (EDC, DCC) are not potent enough for the electron-deficient 2-aminothiazole.[1] | Switch to a high-reactivity uronium/aminium salt (HATU , HCTU, COMU) or a phosphonium salt (PyAOP , PyBOP).[2] |
| High Steric Hindrance: Both coupling partners are sterically bulky, creating a high activation energy barrier. | Strategy 1: Increase Temperature. Heat the reaction to 80 °C or use microwave heating.[1] Strategy 2: Acyl Fluoride Method. Convert the carboxylic acid to a less sterically demanding and highly reactive acyl fluoride in situ using a fluorinating agent like BTFFH or TFFH before adding the amine.[1] | |
| Multiple Products | Diacylation: The initial amide product is further acylated.[4] | Protect the 2-amino group with a Boc group prior to acylation, then deprotect post-coupling.[4][5] |
| Reaction Stalls | Poor Solvation: Reactants or intermediates may have poor solubility in the chosen solvent. | Use a solvent with high solvating power like NMP or a mixture of solvents (e.g., DCM/DMF). For the acyl fluoride method, DCM is often preferred for the activation step.[1] |
| Base Incompatibility: The base may be too weak or nucleophilic. | Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Ensure at least 2 equivalents are used. |
| Reagent Class | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Carbodiimide | EDC, DCC | + HOBt/Oxyma, DCM or DMF, RT | Inexpensive, water-soluble byproducts (EDC). | Often fails for hindered/electron-deficient amines.[1] Risk of racemization. |
| Uronium/Aminium | HATU , HCTU | + DIPEA, DMF or NMP, RT to 80 °C | High reactivity, fast reactions, suppresses racemization.[2] Very effective for hindered couplings. | Higher cost. Can cause guanidinylation side reactions if used in excess. |
| Phosphonium | PyAOP , PyBOP | + DIPEA, DMF, RT to 50 °C | Excellent for hindered couplings, low racemization.[2] | Higher cost. Byproducts can complicate purification. |
| Acyl Fluoride | TFFH, BTFFH | + Pyridine/DIPEA, DCM then heat | Minimizes steric hindrance between partners.[1] Highly effective for the most challenging cases. | Requires specific fluorinating agents; may require elevated temperatures. |
Buchwald-Hartwig N-Arylation Troubleshooting
Low yield or no reaction when coupling this compound with an aryl halide/triflate.
| Issue | Potential Cause | Recommended Solution |
| No Reaction | Inactive Catalyst System: The chosen ligand is not suitable for this challenging substrate class. | Switch to a modern biarylphosphine ligand. Use bulky, electron-rich ligands like XPhos , SPhos , or BrettPhos which are known to facilitate couplings of heteroaryl amines.[3][7] |
| Incorrect Base: The base is not strong enough to facilitate the deprotonation of the amine-Pd complex. | Use a strong, non-nucleophilic base like NaOt-Bu , LiOt-Bu , or K₃PO₄ .[3][8] Ensure the base is fresh and handled under inert conditions. | |
| Low Yield | Catalyst Deactivation: Oxygen is present in the reaction vessel. | Thoroughly degas all solvents and reagents (e.g., via argon bubbling or freeze-pump-thaw cycles) and maintain a positive pressure of inert gas.[3] |
| Side Product Formation | Protodehalogenation: The aryl halide is reduced instead of coupled. | Ensure anhydrous conditions. Sometimes lowering the reaction temperature can minimize this side reaction.[3] |
| Hydrodeamination: The product C-N bond is cleaved. | This is less common but can occur under harsh conditions. Optimization of ligand and temperature may be required. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general starting point for coupling a carboxylic acid to this compound.
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq), HATU (1.1 eq), and anhydrous DMF.
-
Stir the solution for 1 minute, then add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 48 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Highly Hindered Amide Coupling via in situ Acyl Fluoride Formation [1]
This advanced protocol is for cases where even potent coupling reagents fail.
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM.
-
Add a suitable base such as pyridine (3.0 eq) or DIPEA (2.0 eq).
-
Add the fluorinating agent, e.g., Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the acyl fluoride intermediate.
-
In a separate flask, dissolve this compound (1.0 eq) in DCM.
-
Add the amine solution to the acyl fluoride mixture.
-
Seal the reaction vessel and heat to 80 °C (or use microwave irradiation). Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction, dilute with DCM, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig N-Arylation [8]
This protocol is a general method for the N-arylation of 2-aminothiazoles.
-
To a dry Schlenk tube or microwave vial, add the aryl bromide or chloride (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%).
-
Add the base (e.g., K₃PO₄ or NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or N₂) three times.
-
Add degassed, anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Seal the vessel and heat to the desired temperature (typically 90-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualized Workflows and Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Ethyl 2-(2-aminothiazol-5-yl)acetate synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-haloester with a thiourea or thioamide derivative.[1][2] For this compound, this typically involves reacting an ethyl 4-halo-3-oxobutanoate with thiourea.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. Key areas to troubleshoot include:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the α-haloester and thiourea, as impurities can lead to side reactions.
-
Reaction Temperature: The temperature may be suboptimal. Overheating can cause decomposition or side product formation, while insufficient heat can lead to an incomplete reaction. Refluxing in a suitable solvent like ethanol is common.[3]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. Ethanol is widely used, but other solvents like methanol or even solvent-free conditions have been explored to improve yields.[3][4]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.[3]
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can leave starting material unreacted or promote side reactions.[3]
Q3: I'm observing significant side product formation. What are the likely impurities?
A3: Side product formation is a common issue. Potential impurities could arise from:
-
Self-condensation of the α-haloester.
-
Formation of isomeric thiazole structures. The regioselectivity of the Hantzsch synthesis can sometimes be an issue, though it is generally reliable for this substrate. Adjusting the pH to be more acidic can sometimes alter and improve regioselectivity.[3][5]
-
Decomposition of starting materials or the product under harsh conditions (e.g., excessive heat or prolonged reaction times).[3]
Q4: What are the best practices for purifying the final product?
A4: Purification is crucial for obtaining a high-purity product. Common methods include:
-
Recrystallization: This is a highly effective method for purifying the solid product. Solvents such as ethanol, methanol, or mixtures including THF, hexane, and water can be effective.[6]
-
Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography can be employed.
-
Washing: After initial isolation (e.g., by filtration), washing the crude product with cold solvent or a non-solvent (like water or diethyl ether) can remove soluble impurities. The crude product is often extracted into an organic solvent like methylene chloride or ethyl acetate, washed with a sodium bicarbonate or sodium carbonate solution to remove acidic impurities, followed by a brine wash, and then dried over an anhydrous salt like magnesium sulfate.[4][7]
Q5: Are there any "greener" or more efficient synthesis methods available?
A5: Yes, modern approaches focus on improving efficiency and reducing environmental impact. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner products.[3]
-
Solvent-Free Reactions: Grinding the reactants together without a solvent is an eco-friendly alternative that can be effective.[3]
-
Microreactor Systems: Performing the reaction in a heated microreactor can offer better control over reaction conditions, leading to improved conversions compared to traditional batch synthesis.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Poor quality of starting materials. - Suboptimal reaction temperature or time. - Inappropriate solvent. - Incorrect stoichiometry.[3] | - Verify purity of reactants (α-haloester, thiourea). - Optimize temperature and monitor reaction by TLC to find the ideal duration.[3] - Screen different solvents (e.g., ethanol, methanol).[3] - Carefully check and verify the molar ratios of reactants. |
| Formation of Dark/Tarry Substance | - Reaction temperature is too high. - Extended reaction time leading to decomposition. | - Reduce the reaction temperature. - Shorten the reaction time, stopping the reaction as soon as TLC indicates consumption of starting material. |
| Product is Difficult to Isolate or Purify | - Product is soluble in the reaction solvent. - Formation of a complex mixture of products. - Presence of persistent impurities. | - After cooling, pour the reaction mixture into cold water to precipitate the product.[4] - Employ column chromatography for separation. - Wash the crude product with a 5% sodium carbonate solution to remove acidic impurities, followed by a brine wash before final drying.[7] |
| Inconsistent Results / Poor Reproducibility | - Variability in reagent quality. - Atmospheric moisture affecting the reaction. | - Use reagents from the same batch or ensure consistent purity. - If reactants are moisture-sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Data Presentation
Table 1: Comparison of Synthesis Conditions
| Method | Reactants | Solvent | Conditions | Yield | Reference |
| Conventional Heating | Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol | Reflux, 6h | 74% | [4] |
| Microwave Irradiation | Ethyl 4-bromo-3-oxopentanoate, Thiourea | Ethanol | Microwave, Temp not specified | Good Yield | [4] |
| One-Pot Synthesis | Ethyl 3-ethoxyacrylate, N-bromosuccinimide, Thiourea | Water/Dioxane (1:1) | 80°C, 1h | 70% | [8] |
| Modified Hantzsch | 4-alkyl-4-bromo-3-oxobutyric acid ethyl esters, Thiourea | Dried Acetonitrile | Not specified | 31-48% | [9] |
Key Experimental Protocol: Hantzsch Synthesis
This protocol is a generalized representation based on common literature procedures.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (1 equivalent)
-
Thiourea (1 equivalent)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.
-
Reagent Addition: Slowly add ethyl 4-chloro-3-oxobutanoate (1 equivalent) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water. A solid precipitate should form.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether. The product can be further purified by recrystallization from hot ethanol.
-
Drying: Dry the purified crystals under vacuum to obtain this compound as a solid.
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: The reaction pathway for the Hantzsch synthesis of the target compound.
General Experimental Workflow
Caption: A typical experimental workflow from reagent preparation to final analysis.
Troubleshooting Logic for Low Yield
Caption: A decision tree to systematically troubleshoot the common issue of low yield.
References
- 1. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectral analysis of Ethyl 2-(2-aminothiazol-5-yl)acetate
A Comprehensive Guide to the 1H NMR Spectral Analysis of Ethyl 2-(2-aminothiazol-5-yl)acetate
For researchers and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparison with alternative analytical techniques and presenting the necessary experimental protocols for replication.
Comparison of Analytical Methods
While 1H NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds, other analytical methods can provide complementary information. A comparison of these techniques for the analysis of this compound is summarized below.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 1H NMR Spectroscopy | Precise information on the chemical environment, connectivity, and number of different types of protons. | Provides a detailed structural map of the molecule. Non-destructive. | Requires deuterated solvents. Can be complex for large molecules. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule.[1] | High sensitivity. Provides molecular formula confirmation. | Does not provide detailed structural connectivity information. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule.[1] | Fast and simple. Good for identifying key bonds (e.g., C=O, N-H). | Provides limited information on the overall molecular skeleton. |
| 13C NMR Spectroscopy | Provides information on the number and chemical environment of carbon atoms. | Complements 1H NMR for a complete structural assignment. | Lower sensitivity than 1H NMR, requiring longer acquisition times. |
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl3, reveals distinct signals corresponding to each unique proton in the molecule.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, usually tetramethylsilane (TMS).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 (thiazole ring) | ~6.30 | Singlet | 1H | N/A |
| -NH2 (amino group) | ~5.6 | Broad Singlet | 2H | N/A |
| -O-CH2- (ethyl ester) | ~4.17 | Quartet | 2H | ~7.1 |
| -CH2- (acetate) | ~3.54 | Singlet | 2H | N/A |
| -CH3 (ethyl ester) | ~1.26 | Triplet | 3H | ~7.1 |
Note: The chemical shift of the -NH2 protons can be variable and may exchange with D2O.
Experimental Protocol: 1H NMR Spectroscopy
A detailed methodology for acquiring the 1H NMR spectrum of this compound is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a 400 MHz (or higher) NMR spectrometer.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
3. Data Acquisition:
- Acquire the 1H NMR spectrum at room temperature.
- Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicity and coupling constants to determine proton connectivity.
Structural Assignment and 1H NMR Correlation
The following diagram illustrates the structure of this compound and the correlation of each proton to its corresponding signal in the 1H NMR spectrum.
Caption: Correlation of protons in this compound to their 1H NMR signals.
References
Interpreting the Mass Spectra of Ethyl 2-(2-aminothiazol-5-yl)acetate and Its 4-yl Isomer: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative analysis of the expected mass spectrum of Ethyl 2-(2-aminothiazol-5-yl)acetate and its commonly encountered isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate. Understanding the distinct fragmentation patterns of these isomers is crucial for unambiguous identification in complex reaction mixtures.
The mass spectrum of a molecule provides a fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation patterns that arise from ionization. For isomeric compounds, such as the 4-yl and 5-yl derivatives of Ethyl 2-(2-aminothiazolyl)acetate, the molecular ion peak will be identical, but the relative abundances of fragment ions will differ, enabling their differentiation.
Comparative Fragmentation Analysis
The primary fragmentation pathways for ethyl esters typically involve the loss of the ethoxy group (-•OCH2CH3), an ethyl radical (-•CH2CH3), or ethylene (-C2H4) via a McLafferty rearrangement if a gamma-hydrogen is present.[1][2] Thiazole-containing compounds often exhibit characteristic fragmentation patterns, including cleavage of the thiazole ring itself.[3][4]
For both isomers of Ethyl 2-(2-aminothiazolyl)acetate, the molecular formula is C7H10N2O2S, with a molecular weight of 186.23 g/mol .[5][6] The mass spectrum will, therefore, show a molecular ion peak (M+) at an m/z of 186.
The key to distinguishing between the 5-yl and 4-yl isomers lies in the stability and formation pathways of the subsequent fragment ions. The position of the acetate side chain on the thiazole ring will influence the charge distribution and the propensity for certain bond cleavages.
Below is a table summarizing the predicted and observed major fragment ions for both isomers. The data for the 4-yl isomer is based on publicly available spectral data, while the predictions for the 5-yl isomer are inferred from established fragmentation principles.
| m/z Value | Proposed Fragment Ion | Interpretation | Expected Relative Abundance (5-yl isomer) | Observed Relative Abundance (4-yl isomer) |
| 186 | [C7H10N2O2S]+• | Molecular Ion (M+) | Moderate | Moderate to High[5] |
| 141 | [M - •OC2H5]+ | Loss of ethoxy radical | High | Moderate |
| 114 | [M - C2H4O2]+• | Loss of ethyl acetate moiety | Moderate to High | High (Top Peak)[5] |
| 113 | [C4H3N2S]+ | Subsequent loss of H from m/z 114 | Moderate | High[5] |
| 85 | [C3H3N2S]+ | Cleavage of the side chain at the thiazole ring | Moderate | Low |
| 71 | [C2HNS]+• | Fragmentation of the thiazole ring | Low | Moderate |
| 43 | [C2H5N]+• | Cleavage of the aminothiazole ring | Low | Moderate |
Predicted Fragmentation Pathway for this compound
The following diagram illustrates the predicted major fragmentation pathways for the less common 5-yl isomer. The initial ionization event forms the molecular ion at m/z 186. Subsequent fragmentation is dictated by the stability of the resulting cations and neutral losses.
In contrast, for the 4-yl isomer, the base peak is often observed at m/z 113 or 114, suggesting that the loss of the entire ethyl acetate moiety is a particularly favorable fragmentation pathway.[5] This is likely due to the formation of a stable aminothiazole radical cation. For the 5-yl isomer, it is predicted that the loss of the ethoxy radical to form a stable acylium ion (m/z 141) will be a more dominant pathway.
Experimental Protocols
To acquire a mass spectrum for the identification of these compounds, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution to remove any particulate matter.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Mass Spectrometer:
This guide provides a framework for the interpretation and comparison of the mass spectra of this compound and its 4-yl isomer. By understanding the subtle differences in their fragmentation patterns, researchers can confidently identify these compounds in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
A Comparative Guide to the FTIR Analysis of Functional Groups in Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Ethyl 2-(2-aminothiazol-5-yl)acetate and its common precursors, ethyl chloroacetate and thiourea. The objective is to facilitate the identification and characterization of this important heterocyclic compound, which serves as a key building block in the synthesis of various pharmaceutical agents. This document presents experimental data, detailed protocols, and a visual workflow to aid in research and development.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structure incorporates several key functional groups, including an amino group (-NH₂), a thiazole ring, and an ethyl ester group (-COOCH₂CH₃), all of which exhibit characteristic absorption bands in an FTIR spectrum. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation.
Comparative FTIR Spectral Data
The following table summarizes the characteristic FTIR absorption frequencies for this compound and its precursors, ethyl chloroacetate and thiourea. This comparison highlights the key spectral changes that occur during the synthesis, confirming the formation of the desired product.
| Functional Group | Vibrational Mode | Ethyl Chloroacetate (cm⁻¹) | Thiourea (cm⁻¹) ** | This compound (or similar derivative) (cm⁻¹) ** |
| Amino (-NH₂) | N-H Stretch | - | 3156-3371 | ~3364 |
| Carbonyl (C=O) | C=O Stretch | ~1749[1] | - | ~1684[2] |
| Thioamide | C=S Stretch | - | ~729-1585[3][4] | - |
| C-N | C-N Stretch | - | ~1086-1466[3] | Present in thiazole ring |
| C-O | C-O Stretch | Present | - | Present |
| C-Cl | C-Cl Stretch | Present | - | - |
Note: The data for this compound is based on a closely related derivative, Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, as direct spectral data for the title compound is limited in the searched literature. The positions of the peaks are expected to be very similar.
The synthesis of this compound from precursors like ethyl chloroacetate and thiourea results in a distinct FTIR spectrum. The disappearance of the C-Cl stretching vibration from ethyl chloroacetate and the characteristic thioamide bands of thiourea, coupled with the appearance of the amino (-NH₂) and ester (C=O) stretches at their expected wavenumbers, provides strong evidence for the formation of the thiazole ring and the final product. The IR spectrum of a synthesized batch of Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate showed bands at 1684 cm⁻¹ for the C=O of the ester and 3364 cm⁻¹ for the NH₂ group[2]. For comparison, the C=O stretching vibration in ethyl chloroacetate appears around 1749 cm⁻¹[1]. Thiourea exhibits characteristic N-H stretching vibrations between 3156 cm⁻¹ and 3371 cm⁻¹ and a prominent thioamide C=S asymmetric stretching vibration around 1585 cm⁻¹[4].
Experimental Protocol: FTIR Analysis
This section outlines a standard procedure for obtaining the FTIR spectrum of a solid organic compound like this compound using the KBr pellet method.
1. Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), spectroscopy grade
-
Sample of this compound
-
Spatula and weighing paper
-
Infrared lamp (optional, for drying)
2. Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the KBr in the mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding for several minutes until a homogeneous, fine powder is obtained.
-
Transfer the powder to the pellet die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die.
3. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
4. Data Analysis:
-
Process the acquired spectrum to identify the absorption peaks.
-
Label the significant peaks and assign them to the corresponding functional group vibrations based on established correlation charts and comparison with the reference spectra of starting materials.
Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample preparation to final interpretation.
References
A Comparative Analysis of the Biological Activities of Ethyl 2-(2-aminothiazol-5-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Performance with Supporting Experimental Data.
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Ethyl 2-(2-aminothiazol-5-yl)acetate have garnered significant interest due to their versatile pharmacological profile. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Comparative Biological Activity of this compound Derivatives
The biological activities of this compound derivatives are diverse, with significant findings in antimicrobial and anticancer applications. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their performance.
Table 1: Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various Ethyl 2-(2-acetamido)-4-substituted-thiazole-5-carboxylate derivatives against a panel of bacterial and fungal strains. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | R Group | Bacillus subtilis (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) | Aspergillus flavus (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| 3a | Phenyl | 58 | 62 | 75 | 80 | 85 | 90 |
| 3b | 4-Methylphenyl | 52 | 58 | 70 | 75 | 80 | 85 |
| 3c | 4-Chlorophenyl | 48 | 50 | 65 | 70 | 75 | 80 |
| 3d | 4-Bromophenyl | 45 | 48 | 60 | 65 | 70 | 75 |
| 3e | 4-Nitrophenyl | 40 | 42 | 55 | 60 | 65 | 70 |
| 3f | 2,4-Dichlorophenyl | 35 | 38 | 50 | 55 | 60 | 65 |
| 3g | 2-Hydroxyphenyl | 65 | 70 | 85 | 90 | 95 | 100 |
| 3h | 4-Methoxyphenyl | 55 | 60 | 72 | 78 | 82 | 88 |
| 3i | 3,4,5-Trimethoxyphenyl | 50 | 55 | 68 | 72 | 78 | 82 |
| 6a | Pyridine-2-yl | 60 | 65 | 78 | 82 | 88 | 92 |
| 6b | Pyridine-3-yl | 55 | 58 | 72 | 78 | 82 | 88 |
| 6c | Pyridine-4-yl | 52 | 55 | 70 | 75 | 80 | 85 |
Data extracted from a study on novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives[1].
Table 2: Anticancer Activity of Thiazolyl-indole-2-carboxamide Derivatives
This table showcases the in vitro cytotoxic activity (IC50) of various (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives against a panel of human cancer cell lines. Lower IC50 values represent greater cytotoxic potential.[2]
| Compound ID | Substitution | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) | Normal Cell Line (WI-38) IC50 (µM) |
| 6a | Benzylidene | 37.25 ± 2.1 | 45.12 ± 3.5 | 55.37 ± 4.2 | 65.37 ± 5.1 | 18.21 ± 1.5 |
| 6e | 4-Nitrobenzylidene | 10.15 ± 0.8 | 12.34 ± 1.1 | 8.21 ± 0.7 | 15.67 ± 1.3 | 25.43 ± 2.2 |
| 6i | 4-Dimethylaminobenzylidene | 8.12 ± 0.6 | 9.87 ± 0.9 | 6.10 ± 0.4 | 11.23 ± 1.0 | 30.12 ± 2.8 |
| 6q | 2-Hydroxybenzylidene | 15.43 ± 1.2 | 18.98 ± 1.5 | 12.34 ± 1.1 | 20.11 ± 1.8 | 42.11 ± 3.9 |
| 6v | 3,4,5-Trimethoxybenzylidene | 9.21 ± 0.8 | 11.54 ± 1.0 | 6.49 ± 0.3 | 13.45 ± 1.2 | 37.40 ± 3.1 |
| 7a | Indole-2-carboxamido | 25.67 ± 2.3 | 30.12 ± 2.8 | 20.45 ± 1.9 | 35.87 ± 3.1 | > 100 |
| 7b | 5-Methoxyindole-2-carboxamido | 22.13 ± 1.9 | 28.45 ± 2.5 | 18.76 ± 1.7 | 32.12 ± 2.9 | > 100 |
Data extracted from a study on novel thiazolyl-indole-2-carboxamide derivatives[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key biological assays cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB), and fungal strains were cultured in Sabouraud Dextrose Broth (SDB). The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.
-
Microdilution Assay: A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate using the appropriate broth. The final concentrations ranged from 250 µg/mL to 0.12 µg/mL.
-
Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the synthesized compounds on various cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 signaling pathway upon activation by VEGF-A.
Caption: General experimental workflow for synthesis and biological evaluation.
References
- 1. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectral Validation of Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in medicinal chemistry.[1] We offer a comparative analysis of synthetic methodologies and present benchmark spectral data for the validation of the final product. Detailed experimental protocols are included to facilitate replication and further research.
I. Comparison of Synthesis Methodologies
The most common and established method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][3] This method has been adapted and optimized over the years, with modern variations such as microwave-assisted synthesis offering significant advantages in terms of reaction time and efficiency.[2][4]
| Parameter | Method 1: Classical Hantzsch Synthesis | Method 2: Microwave-Assisted Hantzsch Synthesis |
| Starting Materials | Ethyl 4-chloroacetoacetate, Thiourea | Ethyl 4-chloroacetoacetate, Thiourea |
| Solvent | Ethanol | Ethanol |
| Conditions | Reflux, several hours | Microwave irradiation (e.g., 100-150W), several minutes |
| Typical Yield | Good to high | Good to excellent |
| Advantages | Well-established, reliable, uses common lab equipment | Drastically reduced reaction time, often higher yields, energy efficient.[2] |
| Disadvantages | Long reaction times, potential for side-product formation | Requires specialized microwave reactor |
II. Experimental Protocols
A. Synthesis: Microwave-Assisted Hantzsch Protocol
This protocol is adapted from established procedures for similar 2-aminothiazole derivatives.[5]
-
Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine ethyl 4-chloroacetoacetate (10 mmol, 1.65 g) and thiourea (10 mmol, 0.76 g).
-
Solvent Addition: Add 10 mL of ethanol to the vessel.
-
Reaction: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at a constant power (e.g., 120W) for 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the contents into ice-cold water (50 mL).
-
Neutralization & Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. The product will often precipitate. If not, extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Purification: Collect the precipitate by filtration or combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
B. Spectral Analysis Protocols
-
Nuclear Magnetic Resonance (NMR):
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer, often with Electrospray Ionization (ESI) for high-resolution mass data (HRMS).[6]
-
The molecular ion peak [M+H]⁺ is typically observed.
-
III. Validation via Spectral Data
The structural identity and purity of the synthesized this compound (Molecular Formula: C₇H₁₀N₂O₂S, Molecular Weight: 186.23 g/mol [7]) are confirmed by the following spectral data.
| Technique | Expected Value | Assignment / Interpretation |
| ¹H NMR | δ 7.1-7.3 (s, 1H) | Thiazole ring C4-H |
| δ 6.8-7.0 (s, 2H) | Amine group (-NH₂) protons | |
| δ 4.1-4.2 (q, 2H) | Ethyl ester methylene (-O-CH₂-CH₃) | |
| δ 3.5-3.6 (s, 2H) | Methylene group (-CH₂-COOEt) | |
| δ 1.2-1.3 (t, 3H) | Ethyl ester methyl (-O-CH₂-CH₃) | |
| ¹³C NMR | δ ~170 ppm | Ester carbonyl carbon (C=O) |
| δ ~168 ppm | Thiazole C2 carbon (-C=N(NH₂)) | |
| δ ~145 ppm | Thiazole C5 carbon | |
| δ ~115 ppm | Thiazole C4 carbon | |
| δ ~61 ppm | Ethyl ester methylene (-O-CH₂) | |
| δ ~32 ppm | Methylene group (-CH₂-COOEt) | |
| δ ~14 ppm | Ethyl ester methyl (-CH₃) | |
| FT-IR (cm⁻¹) | 3450-3300 | N-H stretching (asymmetric & symmetric) of the amine group |
| 3150-3050 | C-H stretching of the aromatic thiazole ring | |
| 2980-2900 | C-H stretching of the aliphatic CH₂ and CH₃ groups | |
| ~1730 | C=O stretching of the ester group.[5] | |
| ~1630 | N-H bending of the amine group | |
| ~1550 | C=N stretching of the thiazole ring | |
| ~1240 | C-O stretching of the ester group | |
| Mass Spec (MS) | m/z = 187.05 | Molecular ion peak [M+H]⁺ |
| m/z = 142.03 | Fragment corresponding to loss of the ethoxy group [M-OC₂H₅]⁺ |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to TMS. Predicted values are based on established data for structurally similar compounds and chemical shift principles.[5][8]
IV. Visualized Workflow and Logic
The following diagrams illustrate the synthesis workflow and the logical relationship between the starting materials and the final validated product.
Caption: Hantzsch synthesis workflow for this compound.
Caption: Logical relationship from reagents to validated product.
References
- 1. This compound | 62557-32-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to One-Pot Versus Two-Step Synthesis of Aminothiazoles
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like 2-aminothiazoles is of paramount importance due to their wide range of biological activities.[1][2] The classical method for synthesizing these scaffolds is the Hantzsch thiazole synthesis, which can be performed in a traditional two-step manner or adapted into a more streamlined one-pot procedure. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and workflow visualizations to aid in methodological selection.
The Hantzsch synthesis fundamentally involves the reaction of an α-halocarbonyl compound with a thiourea derivative.[2][3] The primary distinction between the one-pot and two-step approaches lies in the handling of the intermediate α-halocarbonyl. In a two-step synthesis, the α-halocarbonyl is first synthesized and isolated before being reacted with thiourea. In contrast, one-pot synthesis avoids the isolation of this intermediate, saving time and minimizing exposure to lachrymatory and hazardous materials.[1][4]
Quantitative Comparison of Synthesis Methods
The choice between a one-pot and a two-step synthesis can significantly impact reaction outcomes. The following table summarizes quantitative data for the synthesis of representative 2-aminothiazole derivatives, highlighting key performance indicators for each method.
| Parameter | One-Pot Synthesis | Two-Step Synthesis (Hantzsch) |
| Starting Materials | Ketone, Halogenating Agent (e.g., NBS, CuBr₂), Thiourea | α-Haloketone, Thiourea |
| Number of Steps | 1 (in-situ halogenation and cyclization) | 2 (synthesis and isolation of α-haloketone, followed by cyclization) |
| Reaction Time | Generally shorter (e.g., 2-6 hours)[1][2] | Longer due to two separate reaction and workup steps (e.g., 4-8 hours, excluding workup) |
| Typical Yields | Good to excellent (e.g., 78-90%)[2] | High, often greater than 80-90% for the cyclization step[5] |
| Reaction Conditions | Often requires a catalyst for halogenation (e.g., p-TSA) and reflux temperatures.[1] | Cyclization is typically performed in a polar solvent like ethanol at reflux.[5] |
| Intermediate Isolation | No | Yes |
| Advantages | Time and cost-effective, reduces chemical waste, avoids handling of hazardous intermediates.[1][6] | Allows for purification of the intermediate, potentially leading to a purer final product. |
| Disadvantages | Potential for side reactions due to the presence of multiple reagents in one pot. | Longer overall process, increased solvent usage, and handling of lachrymatory intermediates. |
Experimental Protocols
Below are detailed methodologies for both one-pot and two-step syntheses of 2-aminothiazole derivatives.
Protocol 1: One-Pot Synthesis of 2-Amino-4-arylthiazoles
This protocol describes a facile and efficient one-pot synthesis from aromatic methyl ketones using copper(II) bromide as the halogenating agent.[2]
Materials:
-
Aromatic methyl ketone (1 mmol)
-
Thiourea (1.2 mmol)
-
Copper(II) bromide (CuBr₂) (2.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic methyl ketone (1 mmol), thiourea (1.2 mmol), and CuBr₂ (2.2 mmol) in ethanol (10 mL) is stirred at reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
If necessary, the crude product is purified by recrystallization from ethanol.
Protocol 2: Two-Step Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol outlines the classic two-step synthesis involving the initial preparation and isolation of an α-haloketone.[5]
Step 1: Synthesis of 2-Bromoacetophenone
-
Materials: Acetophenone, Bromine, Glacial Acetic Acid.
-
Procedure: A solution of bromine in glacial acetic acid is added dropwise to a stirred solution of acetophenone in glacial acetic acid at 0-5°C. After the addition is complete, the mixture is stirred for an additional 2 hours. The reaction mixture is then poured into ice water, and the precipitated 2-bromoacetophenone is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of 2-Amino-4-phenylthiazole Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add methanol (5 mL) and a stir bar.[5]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[5]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[5]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[5]
-
Filter the mixture through a Buchner funnel, washing the filter cake with water.[5]
-
The collected solid is dried to yield 2-amino-4-phenylthiazole.[5]
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the workflows of the one-pot and two-step synthesis methods, as well as a decision-making pathway for selecting the appropriate method.
Caption: Workflow for the one-pot synthesis of 2-aminothiazoles.
Caption: Workflow for the two-step synthesis of 2-aminothiazoles.
Caption: Decision pathway for selecting a synthesis method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Ethyl 2-(2-aminothiazol-5-yl)acetate and its Carboxylate Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of biological and pharmacokinetic properties.
The Ester as a Prodrug: A Key Distinction
In drug design, carboxylic acid groups are often esterified to create prodrugs. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance their ability to cross cell membranes. Once inside the cell or in the systemic circulation, endogenous esterases can hydrolyze the ester back to the active carboxylic acid. Therefore, it is hypothesized that Ethyl 2-(2-aminothiazol-5-yl)acetate primarily acts as a prodrug, with 2-(2-aminothiazol-5-yl)acetic acid being the principal bioactive form.
Comparative Biological Activities (Inferred)
Based on extensive research into 2-aminothiazole derivatives, both compounds are anticipated to exhibit anticancer and antimicrobial properties. The carboxylate, being the likely active form, would be expected to show greater potency in in vitro assays where cell penetration is less of a barrier.
Anticancer Activity
Derivatives of 2-aminothiazole-5-carboxylic acid have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The mechanism of action for many 2-aminothiazole-based anticancer agents involves the inhibition of protein kinases crucial for cancer cell signaling.[2]
Table 1: Inferred In Vitro Anticancer Activity
| Compound | Target Cell Line | Potency (IC₅₀) |
| This compound | K562 (Leukemia) | >50 µM |
| 2-(2-aminothiazol-5-yl)acetic acid | K562 (Leukemia) | ~20 µM[1] |
| This compound | MCF-7 (Breast Cancer) | >50 µM |
| 2-(2-aminothiazol-5-yl)acetic acid | MCF-7 (Breast Cancer) | ~25 µM[1] |
Note: The IC₅₀ values for 2-(2-aminothiazol-5-yl)acetic acid are extrapolated from studies on its amide derivatives.[1] The values for the ethyl ester are hypothesized to be higher due to the need for intracellular hydrolysis to the active carboxylic acid.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antibacterial and antifungal properties. The presence of the 2-aminothiazole core is a key feature in many antimicrobial agents. The carboxylate group at the 5-position can contribute to the molecule's interaction with bacterial targets.
Table 2: Inferred In Vitro Antimicrobial Activity
| Compound | Microbial Strain | Potency (MIC) |
| This compound | Staphylococcus aureus | 64 µg/mL |
| 2-(2-aminothiazol-5-yl)acetic acid | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 128 µg/mL |
| 2-(2-aminothiazol-5-yl)acetic acid | Escherichia coli | 64 µg/mL |
Note: These MIC (Minimum Inhibitory Concentration) values are hypothetical and serve as a representation of the expected trend where the carboxylic acid is more potent in vitro.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound and 2-(2-aminothiazol-5-yl)acetic acid for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Experimental Workflow for Prodrug Activation and Activity
Caption: Workflow of Ethyl Ester Prodrug Activation.
Postulated Signaling Pathway Inhibition in Cancer
Caption: Inhibition of Kinase Signaling by the Carboxylate.
Conclusion
While a definitive quantitative comparison between this compound and 2-(2-aminothiazol-5-yl)acetic acid awaits direct experimental validation, the principles of medicinal chemistry strongly suggest a prodrug-drug relationship. The ethyl ester is likely a more membrane-permeable precursor that is hydrolyzed to the more active carboxylic acid. Both compounds are promising scaffolds for the development of novel anticancer and antimicrobial agents. Further research, including direct comparative studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Products of Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Ethyl 2-(2-aminothiazol-5-yl)acetate is a key building block in the synthesis of a diverse array of biologically active molecules. This guide provides a comparative analysis of the reaction products derived from this versatile reagent, supported by experimental data and detailed protocols. We will explore its reactivity, compare it with alternative synthetic routes, and present the characterization of its derivatives.
I. Synthesis of this compound and its Analogs
The Hantzsch thiazole synthesis remains a fundamental and widely used method for the preparation of 2-aminothiazoles.[1] This reaction typically involves the condensation of an α-haloketone or α-haloester with a thiourea derivative. Greener and more efficient methods, such as microwave-assisted synthesis, have been developed to reduce reaction times and improve yields.[1]
A representative synthesis for a structurally similar compound, ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate, is achieved through the microwave-assisted reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.[2] This method provides the target ester in good yield.
Alternative Synthetic Approaches:
| Method | Description | Advantages | Disadvantages |
| Hantzsch Synthesis | Condensation of an α-halo-β-ketoester with thiourea. | Well-established, versatile for various substitutions. | May require harsh conditions, potential for side products. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the Hantzsch reaction. | Rapid reaction times, often higher yields, energy efficient. | Requires specialized equipment. |
| Reaction of 2-mercaptobenzothiazole with ethyl chloroacetate | A nucleophilic substitution reaction.[3] | Good yields, straightforward procedure. | Limited to the synthesis of benzothiazole derivatives. |
II. Characterization of Key Reaction Products
The following sections detail the characterization of products derived from this compound and its close analogs. The primary reactive sites are the amino group on the thiazole ring and the ester functionality.
Hydrazide Formation
The ester group of this compound can be readily converted to a hydrazide by reaction with hydrazine hydrate. This transformation is a common step to introduce a new reactive handle for further derivatization.
Experimental Protocol: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide [2]
A solution of ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (1.6 g, 8 mmol) and hydrazine hydrate (0.32 mL, 10 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours.[2] Upon cooling, the resulting precipitate is filtered and recrystallized from ethanol to yield the pure acetohydrazide.[2]
Characterization Data for 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide: [2]
| Technique | Observed Data |
| IR (cm⁻¹) | 3316, 3148 (NH, NH₂), 2352 (NH₂) |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.02 (s, 1H, NH), 6.86, 6.21 (s, 4H, 2 NH₂), 3.17 (s, 2H, CO-CH₂), 2.31 (s, 3H, CH₃) |
Schiff Base Formation
The amino group of the 2-aminothiazole ring is nucleophilic and readily undergoes condensation with aldehydes to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents. Furthermore, the hydrazide derivatives can also react with aldehydes to form hydrazones.
Experimental Protocol: Synthesis of Schiff Bases from an Oxadiazole-Thiol Derivative [2]
An oxadiazole-thiol intermediate, derived from the corresponding acetohydrazide, is condensed with various aromatic aldehydes.[2] A mixture of the 2-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.[2] The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from ethanol.[2]
Characterization Data for a Representative Schiff Base (6a): [2]
| Derivative | Technique | Observed Data |
| 5-((2-((2,4-Dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | IR (cm⁻¹) | 1603 (-CH=N-) |
| ¹H NMR (DMSO-d₆, δ ppm) | 13.01 (s, 1H, SH), 8.61 (s, 1H, –CH=N–), 7.70–6.52 (m, 3H, Ar-H), 3.81 (s, 6H, 2 OCH₃), 3.61 (s, 2H, CH₂), 2.32 (s, 3H, CH₃) | |
| MS (m/z) | 377 (M+1) |
Amide Formation
The amino group can also be acylated to form amides. This is a common strategy in drug design to modify the properties of the parent molecule.
General Experimental Protocol for Amide Synthesis: [4]
To a solution of the carboxylic acid (1 mmol) in pyridine (10 mL), TiCl₄ (3 mmol) and the amine (in this case, this compound, 1 mmol) are added. The reaction mixture is heated at 85°C for approximately 2 hours. After cooling and workup with aqueous HCl and extraction with methylene chloride, the amide product is isolated.[4]
III. Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key synthetic transformations discussed.
IV. Comparison of Reaction Products
The derivatization of this compound leads to a wide range of compounds with diverse potential applications, particularly in the field of medicinal chemistry. The choice of reaction pathway depends on the desired final product and its intended biological target.
| Product Type | Key Features | Potential Applications |
| Acetohydrazide | Contains a reactive hydrazide group. | Intermediate for the synthesis of pyrazoles, oxadiazoles, and other heterocycles.[2][5] |
| Schiff Bases | Contains an imine linkage; diverse substituents can be introduced. | Antimicrobial, anticancer, and anti-inflammatory agents.[2] |
| Amides | Stable linkage; modifies physicochemical properties. | Broad range of therapeutic areas, including kinase inhibitors.[6] |
V. Conclusion
This compound is a valuable and versatile starting material for the synthesis of a multitude of heterocyclic compounds. Its primary reaction pathways involve transformations of the ester and amino functionalities, leading to hydrazides, Schiff bases, and amides, among other derivatives. The selection of an appropriate synthetic route and subsequent characterization using techniques such as NMR, IR, and mass spectrometry are crucial for the successful development of novel and potent biologically active molecules. The provided experimental protocols and comparative data serve as a foundational guide for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chromatographic Purity Assessment of Synthesized Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ethyl 2-(2-aminothiazol-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of three common chromatographic techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC).
Introduction
The choice of a chromatographic method for purity assessment depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and resolution, and the intended application of the analysis (e.g., in-process control vs. final product release). This guide outlines the experimental protocols and compares the performance of HPLC, TLC, and GC for the purity analysis of this compound, supported by hypothetical experimental data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[1] It is often the method of choice for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. A reverse-phase HPLC method is particularly suitable for a moderately polar compound like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aminothiazole derivatives.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water) is often effective. A common starting ratio would be 60:40 (v/v) acetonitrile to buffer.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, for instance, 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 5.8 | 99.5 |
| Impurity A (e.g., Unreacted Starting Material) | 2.3 | 0.2 |
| Impurity B (e.g., By-product) | 7.1 | 0.3 |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of a sample's purity.[2] It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. For this compound, a solvent system of ethyl acetate and hexane in a 1:1 ratio can provide good separation.[3]
-
Sample Application: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) and spot a small amount onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm). Further visualization can be achieved using staining reagents like iodine vapor or a potassium permanganate solution.[4]
Data Presentation: TLC Analysis
| Compound | Rf Value |
| This compound | 0.55 |
| Impurity A (e.g., Unreacted Starting Material) | 0.20 |
| Impurity B (e.g., By-product) | 0.75 |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility.[5]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization: Silylation is a common derivatization technique for compounds containing amino groups. The sample is treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the amino group with a trimethylsilyl (TMS) group.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Ionization Mode: Electron Ionization (EI).
Data Presentation: GC-MS Analysis
| Compound (as TMS derivative) | Retention Time (min) | Relative Abundance (%) |
| Ethyl 2-(2-(trimethylsilylamino)thiazol-5-yl)acetate | 12.5 | 99.4 |
| Impurity A (TMS derivative) | 8.2 | 0.3 |
| Impurity B (TMS derivative) | 14.1 | 0.3 |
Comparison of Chromatographic Methods
| Feature | HPLC | TLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Resolution | High | Moderate | Very High |
| Sensitivity | High (ng to pg range) | Low to moderate (µg to ng range) | Very High (pg to fg range) |
| Quantitative | Excellent | Semi-quantitative to quantitative (with a densitometer) | Excellent |
| Sample Volatility | Not required | Not required | Required (derivatization may be necessary) |
| Speed | Moderate (minutes per sample) | Fast (multiple samples can be run simultaneously) | Moderate (minutes per sample) |
| Cost | High (instrumentation and solvents) | Low | High (instrumentation and gases) |
| Best Suited For | Routine quality control, purity determination, and stability studies. | Reaction monitoring, rapid screening, and preliminary purity checks. | Analysis of volatile impurities and thermally stable compounds; requires derivatization for many APIs. |
Mandatory Visualizations
Caption: Experimental workflow for chromatographic purity assessment.
Caption: Logical relationship between purity assessment goals and chromatographic techniques.
Caption: Hypothetical signaling pathway involving a derivative of the title compound.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 4. epfl.ch [epfl.ch]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate, a key intermediate in the preparation of various pharmaceutical compounds, is predominantly achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone equivalent with a thiourea derivative. The efficiency and environmental impact of this synthesis are significantly influenced by the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.
Comparison of Catalytic Performance
The selection of a catalyst directly impacts key reaction parameters such as yield, reaction time, and temperature. The following table summarizes the performance of different catalysts in the synthesis of 2-aminothiazole derivatives, including analogues of this compound.
| Catalyst/Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Catalyst-Free (NBS) | Ethyl 3-ethoxyacrylate, Thiourea | Water/Dioxane | 80 | 1 h | 70 | |
| Nano-Copper Powder | Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide | THF/Water | 55 | 1.5 h | 95.7 | |
| Silica-Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Ethanol/Water | 65 (Conventional) or RT (Ultrasonic) | 2-3.5 h (Conventional) or 1.5-2 h (Ultrasonic) | 79-90 | [1] |
| γ-Alumina Nanoparticles | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Solvent-free | 90 | 5 min | 95 | [2] |
| Ca/4-MePy-IL@ZY-Fe3O4 | Acetophenone derivatives, Thiourea, TCCA | Ethanol | 80 | 25 min | High | [3] |
| Silica Chloride | Ketone, Thiourea | Acetonitrile | Reflux | 1 h | Quantitative | [4] |
Note: The data presented is for the synthesis of various 2-aminothiazole derivatives, as direct comparative studies for this compound are limited. The performance of these catalysts may vary for the specific target molecule.
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Catalyst-Free Synthesis using N-Bromosuccinimide (NBS)
This method avoids the use of a traditional catalyst by employing N-bromosuccinimide to generate the α-halo intermediate in situ.
-
Reactants:
-
Ethyl 3-ethoxyacrylate (0.1 mol)
-
N-bromosuccinimide (0.11 mol)
-
Thiourea (0.1 mol)
-
-
Solvent: Water/Dioxane (1:1, 100 mL)
-
Procedure:
-
To a solution of ethyl 3-ethoxyacrylate in a water/dioxane mixture, slowly add N-bromosuccinimide at -10 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea to the mixture and heat to 80 °C for 1 hour.
-
After cooling to room temperature, add ammonia (20 mL).
-
Stir the resulting paste for 10 minutes and filter.
-
Wash the filter cake with water and dry under vacuum to obtain the product.
-
Nano-Copper Powder Catalyzed Synthesis
This one-pot synthesis utilizes nano-copper powder as an efficient catalyst.
-
Reactants:
-
Ethyl 3-ethoxyacrylate (100 mmol)
-
Urea (200 mmol)
-
Potassium sulfide (300 mmol)
-
Nano-copper powder (1.4 g)
-
-
Solvent: Tetrahydrofuran/Water (6:1, 100 mL)
-
Procedure:
-
Under a nitrogen atmosphere, combine ethyl 3-ethoxyacrylate, urea, potassium sulfide, and nano-copper powder in the solvent mixture.
-
Heat the reaction mixture at 55 °C for 1.5 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with dichloromethane.
-
Concentrate the organic phase, wash, and recrystallize from ethanol to yield the final product.
-
Silica-Supported Tungstosilicic Acid Catalyzed Synthesis
This method employs a reusable solid acid catalyst and can be performed under conventional heating or ultrasonic irradiation.[1]
-
Reactants:
-
α-Bromoacetyl intermediate (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilicic acid (15 mol%)
-
-
Solvent: Ethanol/Water (1:1, 5 mL)
-
Procedure (Conventional Heating):
-
Combine the reactants and the catalyst in the solvent mixture.
-
Reflux the mixture with stirring at 65 °C for 2-3.5 hours.
-
Filter the solid product and wash with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the catalyst.
-
Evaporate the solvent under vacuum to obtain the product.
-
-
Procedure (Ultrasonic Irradiation):
-
Combine the reactants and the catalyst in the solvent mixture.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours.
-
Follow the workup procedure described for conventional heating.
-
Reaction Pathway and Experimental Workflow
The synthesis of this compound via the Hantzsch reaction follows a well-established mechanism. The general experimental workflow for a catalyzed synthesis is also depicted below.
Caption: Hantzsch synthesis pathway for this compound.
Caption: General experimental workflow for catalytic synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Evaluating the Anti-Leukemic Potential of 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global burden of leukemia necessitates a continuous search for novel, effective, and selective therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-cancer properties.[1][2] This guide provides a comparative analysis of the anti-leukemic activity of derivatives based on the Ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold, a key intermediate in the synthesis of bioactive molecules.[3][4] We present a synthesis of data from multiple studies, focusing on cytotoxicity against various leukemia cell lines, comparison with established drugs, and the underlying molecular mechanisms of action.
Comparative Cytotoxicity of Thiazole Derivatives
The anti-proliferative activity of various thiazole derivatives has been evaluated against several human leukemia cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required to cause 50% growth inhibition (GI50) are key metrics for comparison. Data has been compiled from various studies to showcase the potential of these compounds.
| Compound Class/Derivative | Leukemia Cell Line | Activity (IC50/GI50 in µM) | Reference Drug | Activity (IC50 in µM) | Source |
| 2-Amino-thiazole-5-carboxylic acid phenylamide (Cmpd 21) | K562 (Chronic Myeloid Leukemia) | 16.3 | Dasatinib | 11.08 | [5] |
| Ethyl 2-substituted-aminothiazole-4-carboxylate (Cmpd 13) | RPMI-8226 (Multiple Myeloma) | 0.08 | - | - | [5] |
| 4-Methylthiazole-2-amine derivative (Cmpd 3a) | K562 (Chronic Myeloid Leukemia) | 3.523 | - | - | [6] |
| 4-Methylthiazole-2-amine derivative (Cmpd 3c) | K562 (Chronic Myeloid Leukemia) | 4.664 | - | - | [6] |
| 4-Methylthiazole-2-amine derivative (Cmpd 6h) | K562 (Chronic Myeloid Leukemia) | 5.004 | - | - | [6] |
| Novel Thiazole Derivative (Cmpd 3b) | HL-60(TB) (Acute Promyelocytic Leukemia) | Potent (GI% > 70%) | - | - | [7] |
| Novel Thiazole Derivative (Cmpd 3e) | HL-60(TB) (Acute Promyelocytic Leukemia) | Potent (GI% > 70%) | - | - | [7] |
Mechanistic Insights: Induction of Apoptosis
Studies indicate that the anti-leukemic effects of these thiazole derivatives are primarily mediated through the induction of apoptosis (programmed cell death). The intrinsic mitochondrial pathway and inhibition of key survival pathways like PI3K/mTOR have been identified as crucial mechanisms.
Key Signaling Pathways
Several key proteins are modulated by active thiazole derivatives to trigger apoptosis in leukemia cells. A primary mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bim.[1] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of pro-apoptotic factors, and subsequent activation of the caspase cascade.[1][7]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Furthermore, certain derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[7] Inhibition of this pathway can lead to cell cycle arrest, typically in the G0/G1 phase, preventing leukemia cells from replicating.[7]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of anti-leukemic compounds. Below are detailed methodologies for key assays used in the cited studies.
General Experimental Workflow
The evaluation of novel compounds follows a structured workflow from initial cytotoxicity screening to mechanistic studies.
Caption: General workflow for evaluating anti-leukemic compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed leukemia cells (e.g., K562, HL-60) in a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL) in 100 µL of complete culture medium.[10] Include control wells with medium only for background readings.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to stabilize.[8][10]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives and reference drugs in culture medium. Add 10-20 µL of the diluted compounds to the respective wells. Add vehicle control (e.g., DMSO) to control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][8] Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if possible.[8]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50/GI50 values using appropriate software.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with Propidium Iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[11]
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for differentiation between cell cycle phases. RNase treatment is required to prevent staining of RNA.
Protocol:
-
Cell Treatment: Culture and treat leukemia cells with the thiazole derivatives at their IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest approximately 1-5 x 10^6 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells and prevent clumping. Incubate for at least 30 minutes on ice or at -20°C overnight.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.[11]
-
Staining: Resuspend the cell pellet in 0.5 mL of a PI staining solution. A typical solution contains:
-
Propidium Iodide (e.g., 50 µg/mL)
-
RNase A (e.g., 100 µg/mL)
-
A non-ionic detergent like Triton X-100 (e.g., 0.1%) in PBS.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the fluorescence emission at >600 nm.[11] Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to gate on the single-cell population and generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak can indicate apoptosis.
Conclusion
Derivatives of 2-amino-4-methylthiazole-5-carboxylate represent a versatile and potent scaffold for the development of novel anti-leukemic agents. The data indicates that specific structural modifications can yield compounds with low micromolar and even nanomolar efficacy against various leukemia cell lines.[5] The primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway, often coupled with the inhibition of critical cell survival signaling like the PI3K/mTOR axis.[1][7] The provided experimental protocols offer a standardized framework for researchers to further investigate and compare new derivatives in this promising chemical class, paving the way for the development of next-generation targeted therapies for leukemia.
References
- 1. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 2. atcc.org [atcc.org]
- 3. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Ethyl 2-(2-aminothiazol-5-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ethyl 2-(2-aminothiazol-5-yl)acetate pharmacophore, in particular, is of significant interest for the development of novel therapeutics. Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
This guide provides a comparative analysis of the crystallographic data of key derivatives of this compound, offering insights into their molecular geometry and packing. Detailed experimental protocols for their synthesis and crystallographic analysis are also presented to aid researchers in their drug discovery endeavors.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for two closely related derivatives: 2-amino-5-ethoxycarbonyl-4-methylthiazole (Derivative 1) and ethyl α-(2-amino-4-thiazolyl)acetate (Derivative 2). While Derivative 2 has the acetate group at the 4-position, its structural analysis provides valuable comparative insights.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Derivative 1: 2-amino-5-ethoxycarbonyl-4-methylthiazol-3-ium chloride monohydrate[1] | Derivative 2: ethyl α-(2-amino-4-thiazolyl)acetate |
| Empirical Formula | C₇H₁₁N₂O₂S⁺·Cl⁻·H₂O | C₇H₁₀N₂O₂S |
| Formula Weight | 240.70 | 186.23 |
| Crystal System | Monoclinic | Not explicitly stated in abstract[2] |
| Space Group | P2₁/c | Not explicitly stated in abstract[2] |
| a (Å) | 10.637 (2) | Not available |
| b (Å) | 7.4463 (15) | Not available |
| c (Å) | 15.082 (3) | Not available |
| β (°) | 110.22 (3) | Not available |
| Volume (ų) | 1121.0 (4) | Not available |
| Z | 4 | Not available |
| Temperature (K) | 292 | Not available |
| R-factor | 0.046 | Not available |
| wR-factor | 0.122 | Not available |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for the 2-Aminothiazole Core
(Note: Detailed bond lengths and angles for these specific compounds were not available in the searched literature. The following represents a generalized set of expected values based on related structures. Researchers should refer to specific CIF files for precise data.)
| Bond/Angle | Expected Range/Value |
| S1-C2 | 1.72 - 1.76 |
| S1-C5 | 1.70 - 1.74 |
| N3-C2 | 1.30 - 1.34 |
| N3-C4 | 1.37 - 1.41 |
| C4-C5 | 1.33 - 1.37 |
| C2-N(amino) | 1.32 - 1.36 |
| C5-S1-C2 | 88 - 92° |
| C4-N3-C2 | 108 - 112° |
| C5-C4-N3 | 114 - 118° |
| N3-C2-S1 | 110 - 114° |
| C4-C5-S1 | 110 - 114° |
Structural Insights
X-ray diffraction studies of 2-amino-5-ethoxycarbonyl-4-methylthiazole (Derivative 1) reveal a planar conformation. In contrast, ethyl α-(2-amino-4-thiazolyl)acetate (Derivative 2) is more flexible due to the methylene group insulating the thiazole ring from the ester group, resulting in the ester group being nearly perpendicular to the thiazole ring.[2] This conformational flexibility in Derivative 2 could have significant implications for its binding to biological targets.
The crystal packing of these derivatives is often dominated by hydrogen bonding interactions involving the amino group. These interactions can lead to the formation of complex supramolecular assemblies, such as centrosymmetric dimers.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Synthesis: A Generalized One-Pot, Two-Step Procedure
A common and efficient method for the synthesis of these derivatives is a one-pot reaction based on the Hantzsch thiazole synthesis.[3][4]
-
α-Halogenation of the β-Ketoester: A suitable β-ketoester, such as ethyl acetoacetate, is reacted with a halogenating agent (e.g., bromine, N-bromosuccinimide) in an appropriate solvent (e.g., chloroform, ethanol). The reaction is typically carried out at room temperature.
-
Cyclocondensation with Thiourea: After the formation of the α-halo-β-ketoester intermediate, thiourea is added to the reaction mixture. The mixture is then heated under reflux to facilitate the cyclocondensation reaction, yielding the desired 2-aminothiazole derivative.
-
Work-up and Purification: The reaction mixture is cooled, and the product is typically precipitated by pouring it into cold water. The solid product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent such as ethanol.
Crystallization
High-quality single crystals suitable for X-ray diffraction are crucial for obtaining accurate structural data.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions that yield high-quality crystals. Common solvents include ethanol, methanol, ethyl acetate, and acetone.
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution. The solution is then loosely covered and left undisturbed at room temperature to allow for slow evaporation of the solvent, leading to the formation of single crystals over several days.
-
Vapor Diffusion: Alternatively, the compound can be dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second solvent (in which the compound is less soluble) that is volatile and miscible with the first. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized workflow for the collection and analysis of X-ray diffraction data.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(2-aminothiazol-5-yl)acetate
Inferred Hazard Profile
The hazard profile of Ethyl 2-(2-aminothiazol-5-yl)acetate is likely a composite of the hazards associated with ethyl acetate and aminothiazole derivatives. This suggests the compound may be flammable, an irritant, and potentially harmful to the environment.
| Hazard Category | Inferred Hazard | Rationale |
| Physical Hazards | Flammable | The presence of the ethyl acetate group suggests flammability. Ethyl acetate is a highly flammable liquid.[1][2][3] |
| Health Hazards | Eye and Skin Irritant | Many aminothiazole derivatives and ethyl acetate are known to cause serious eye and skin irritation.[1][2][4] |
| Respiratory Irritant | Inhalation may cause respiratory tract irritation.[1][4] | |
| Potential Toxicity | The 2-aminothiazole group has been classified as a potential "toxicophore," suggesting it could be metabolized into reactive and potentially toxic compounds.[5] It may be harmful if ingested, inhaled, or absorbed through the skin.[4] | |
| Environmental Hazards | Potential for Environmental Contamination | Due to its potential biological activity, release into the environment should be avoided to prevent unforseen ecological effects.[3][6] |
Experimental Protocols for Safe Disposal
The following step-by-step protocol should be followed to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on the inferred hazards, it is prudent to manage this compound as a hazardous waste. The specific waste classification should be determined in accordance with local, state, and federal regulations.
-
Waste Codes: In the United States, the Environmental Protection Agency (EPA) assigns waste codes to hazardous materials. While a specific code for this compound is not listed, it may fall under a generic code for flammable liquids (D001) or a state-specific code for toxic organic compounds.[7] If it is a spent solvent mixture, codes such as F003 might apply if it contains other specified solvents.[8][9] Always consult with your institution's Environmental Health and Safety (EHS) department for the correct waste code assignment.
2. Personal Protective Equipment (PPE):
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.
3. Spill Management:
In the event of a small spill:
-
Remove all sources of ignition.
-
Ensure adequate ventilation.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
For solid spills, it is recommended to dampen the material with 60-70% ethanol before collection to minimize dust.[4]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with 60-70% ethanol followed by a soap and water solution.[4]
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
4. Containerization and Labeling:
-
Container: Use a chemically compatible, leak-proof container that can be securely sealed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Irritant," "Toxic")
-
The date of accumulation
-
The name and contact information of the generating researcher or lab.
-
5. Disposal Method:
-
Professional Disposal Service: The collected waste must be disposed of through a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the disposal of organic chemical waste of this nature.
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash. This is to prevent environmental contamination and potential harm to aquatic life.
6. Regulatory Compliance:
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal procedure. They can provide guidance on specific institutional policies and local regulations.
-
Follow Regulations: Adhere strictly to all local, state, and federal regulations regarding hazardous waste management.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance in all laboratory operations.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. byjus.com [byjus.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. wku.edu [wku.edu]
- 9. media.suweb.site [media.suweb.site]
Personal protective equipment for handling Ethyl 2-(2-aminothiazol-5-yl)acetate
Essential Safety and Handling Guide for Ethyl 2-(2-aminothiazol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 62557-32-8). The following procedures are based on available safety data and general best practices for handling solid research chemicals. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of publication; therefore, it is imperative to handle this chemical with caution and adhere to all standard laboratory safety protocols.
Summary of Key Safety Information
| Property | Value | Source |
| CAS Number | 62557-32-8 | Multiple |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Operational Plan: Safe Handling and Disposal
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1] Keep the container tightly sealed in a dark place under an inert atmosphere.[1]
Personal Protective Equipment (PPE)
As per the precautionary statement P280, comprehensive personal protective equipment is required.[1]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: Use a certified respirator if working in an area with poor ventilation or when there is a risk of generating dust.
Handling and Use
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer: When weighing or transferring the solid material, take care to avoid creating dust. Use a spatula or other appropriate tool for transfers.
-
Spill Prevention: Ensure secondary containment is in place when handling larger quantities.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a sealed container for disposal.
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
